Ladirubicin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
171047-47-5 |
|---|---|
Molecular Formula |
C29H31NO11S |
Molecular Weight |
601.6 g/mol |
IUPAC Name |
[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-4-(aziridin-1-yl)-2-methyloxan-3-yl] methanesulfonate |
InChI |
InChI=1S/C29H31NO11S/c1-13-28(41-42(3,37)38)18(30-8-9-30)10-20(39-13)40-19-12-29(36,14(2)31)11-17-21(19)27(35)23-22(26(17)34)24(32)15-6-4-5-7-16(15)25(23)33/h4-7,13,18-20,28,34-36H,8-12H2,1-3H3/t13-,18-,19-,20-,28+,29-/m0/s1 |
InChI Key |
VMDWTZZCNDEKIO-CBNJBKGYSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N6CC6)OS(=O)(=O)C |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N6CC6)OS(=O)(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulfonyldaunorubicin ladirubicin PNU 159548 PNU-159548 |
Origin of Product |
United States |
Foundational & Exploratory
Ladirubicin: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ladirubicin, also known as PNU-159548, is a potent semi-synthetic anthracycline antibiotic that has demonstrated significant antitumor activity. As a derivative of Daunorubicin, this compound belongs to a class of chemotherapeutic agents known for their efficacy against a wide range of cancers.[1][2] This technical guide provides an in-depth overview of the chemical properties and structure of this compound, tailored for professionals in the fields of oncology research and drug development.
Chemical Structure and Identification
This compound is a complex molecule characterized by a tetracyclic quinone core linked to an aminosugar moiety. The chemical structure is defined by the IUPAC name: (2S,3S,4S,6R)-6-(((1S,3S)-3-acetyl-3,5,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl)oxy)-4-(aziridin-1-yl)-2-methyltetrahydro-2H-pyran-3-yl methanesulfonate.
Below is a two-dimensional representation of the this compound structure.
Caption: Chemical identifiers for this compound.
Physicochemical Properties
| Property | Value/Description |
| Physical State | Solid powder |
| Solubility | Soluble in DMSO.[4] |
| Lipophilicity | High |
| Predicted XlogP3 | 2.7 |
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects through a multi-faceted mechanism of action primarily targeting cellular DNA and associated enzymes. The core mechanisms include:
-
DNA Intercalation: The planar anthracycline core of this compound inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with DNA replication and transcription.
-
DNA Alkylation: this compound possesses an aziridine ring, a functional group capable of forming covalent bonds with DNA bases, leading to DNA alkylation. This results in DNA damage and triggers apoptotic pathways.
-
Topoisomerase II Inhibition: this compound also functions as a topoisomerase II inhibitor. By stabilizing the topoisomerase II-DNA cleavage complex, it prevents the re-ligation of the DNA strands, leading to double-strand breaks and subsequent cell death.
The following diagram illustrates the proposed mechanism of action of this compound at the cellular level.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not widely published. However, the following sections describe standard methodologies that can be employed to determine the key physicochemical properties of anthracycline compounds like this compound.
Determination of Melting Point
Principle: The melting point of a crystalline solid is a measure of its purity and can be determined by observing the temperature at which the substance transitions from a solid to a liquid phase.
Apparatus:
-
Melting point apparatus (e.g., capillary tube-based or hot-stage microscope)
-
Capillary tubes
-
Thermometer (calibrated)
-
Mortar and pestle
Procedure:
-
A small amount of this compound is finely ground using a mortar and pestle.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded as the melting range.
Determination of Aqueous Solubility (Shake-Flask Method)
Principle: The equilibrium solubility of a compound in a specific solvent is determined by allowing an excess of the solid to equilibrate with the solvent until a saturated solution is formed.
Apparatus:
-
Shake-flask or orbital shaker with temperature control
-
Vials with screw caps
-
Analytical balance
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer
-
pH meter
Procedure:
-
An excess amount of this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline at various pH values relevant to physiological conditions) in a sealed vial.
-
The vials are agitated in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, the suspension is centrifuged to separate the undissolved solid.
-
An aliquot of the supernatant is carefully removed and filtered through a suitable membrane filter (e.g., 0.22 µm).
-
The concentration of this compound in the filtrate is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The solubility is expressed in units such as mg/mL or µg/mL.
Determination of pKa (Potentiometric Titration)
Principle: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a complex molecule like this compound with ionizable functional groups, potentiometric titration can be used to determine the pKa values.
Apparatus:
-
Potentiometer with a pH electrode
-
Autotitrator or a burette
-
Stirrer
-
Beaker
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
Procedure:
-
A known amount of this compound is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low).
-
The solution is placed in a beaker with a magnetic stirrer and the pH electrode is immersed in the solution.
-
The solution is titrated with a standardized solution of a strong base (or acid, depending on the nature of the analyte).
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) of the titration curve.
The following diagram outlines the general workflow for the characterization of a novel chemical entity like this compound.
Caption: General workflow for this compound characterization.
Conclusion
This compound is a promising anticancer agent with a complex chemical structure and a multi-modal mechanism of action. Its high lipophilicity suggests potential for treating cancers within the central nervous system. While a comprehensive public dataset of its physicochemical properties is not yet available, the established methodologies outlined in this guide provide a framework for the detailed characterization required for its further development and clinical application. A thorough understanding of its chemical properties is paramount for formulation development, pharmacokinetic studies, and ultimately, for optimizing its therapeutic potential.
References
PNU-159548: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-159548, a novel cytotoxic agent, represents a unique class of anticancer compounds known as alkycyclines. Its mechanism of action is distinguished by a dual approach of DNA intercalation and alkylation, leading to significant DNA damage, cell cycle disruption, and ultimately, apoptosis in cancer cells. This technical guide provides an in-depth exploration of the core mechanism of action of PNU-159548, summarizing key quantitative data, detailing experimental methodologies, and visualizing the involved molecular pathways. Notably, while the primary mechanism of DNA damage is well-established, the precise downstream signaling cascades activated by PNU-159548 are not fully elucidated in the current literature. The pathways presented herein are based on the established understanding of the cellular response to DNA damage.
Core Mechanism of Action: DNA Intercalation and Alkylation
PNU-159548, a derivative of idarubicin, exerts its cytotoxic effects through a dual-pronged attack on cellular DNA.[1][2] Unlike traditional anthracyclines that primarily function as topoisomerase II inhibitors, PNU-159548's primary mechanism involves:
-
DNA Intercalation: The planar aromatic core of the PNU-159548 molecule inserts itself between the base pairs of the DNA double helix. This intercalation distorts the helical structure, interfering with essential cellular processes such as DNA replication and transcription.
-
DNA Alkylation: PNU-159548 possesses a reactive aziridinyl group that covalently binds to guanine bases in the major groove of DNA, forming DNA adducts.[3] This alkylation further disrupts DNA integrity and function.
This combined action of intercalation and alkylation results in substantial DNA damage, which triggers a cascade of cellular responses, culminating in cell death. A key differentiator of PNU-159548 is its activity in cancer cell lines that have developed resistance to conventional topoisomerase II inhibitors, suggesting a distinct and potent mechanism of action.[4]
Cellular Consequences of PNU-159548-Induced DNA Damage
The extensive DNA damage caused by PNU-159548 elicits a robust cellular response, primarily characterized by cell cycle arrest and the induction of apoptosis.
Cell Cycle Arrest
Upon sensing DNA damage, the cell activates complex signaling pathways to halt the cell cycle, allowing time for DNA repair. In the case of PNU-159548, treatment of cancer cells leads to a significant accumulation of cells in the S-phase of the cell cycle. This S-phase arrest is a direct consequence of the DNA lesions interfering with the process of DNA replication.
Apoptosis Induction
If the DNA damage is too severe to be repaired, the cell initiates a programmed cell death pathway known as apoptosis. While the specific apoptotic pathways triggered by PNU-159548 have not been fully detailed, it is understood that DNA damage is a potent inducer of the intrinsic apoptotic pathway.
Signaling Pathways
The following diagrams illustrate the putative signaling pathways involved in the cellular response to PNU-159548.
Caption: Core mechanism of PNU-159548 action.
Caption: Putative DNA damage response and apoptosis pathway.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity and in vivo maximum tolerated doses of PNU-159548.
Table 1: In Vitro Cytotoxicity of PNU-159548
| Cell Line | Cancer Type | IC50 (ng/mL) |
| A2780/Dx | Doxorubicin-resistant Ovarian Carcinoma | 2.9 |
| A2780 | Ovarian Carcinoma | 1.8 |
| B16-F10 | Murine Melanoma | 11.2 |
| H460 | Non-Small Cell Lung Cancer | 1.0 |
| HT-29 | Colon Adenocarcinoma | 16.3 |
| L1210 | Murine Leukemia | 0.8 |
| MCF-7 | Breast Adenocarcinoma | 2.5 |
| U-937 | Human Lymphoma | 0.5 |
Data compiled from preclinical studies. IC50 values represent the concentration of PNU-159548 required to inhibit cell growth by 50%.
Table 2: In Vivo Maximum Tolerated Dose (MTD) of PNU-159548
| Animal Model | Administration Route | MTD (mg/kg) | Dose-Limiting Toxicity |
| Mouse | Intravenous (single dose) | 2.5 | Myelosuppression |
| Rat | Intravenous (single dose) | 1.6 | Myelosuppression |
| Dog | Intravenous (single dose) | 0.3 | Myelosuppression |
| Human (Phase I) | Intravenous | 14-16 mg/m² | Thrombocytopenia |
Data from preclinical and Phase I clinical studies.[5]
Experimental Protocols
Detailed experimental protocols for the key assays used to characterize the mechanism of action of PNU-159548 are outlined below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of PNU-159548 for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cells are treated with PNU-159548 at a concentration around its IC50 value for 24-48 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed and stained with a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Interpretation: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.
In Vivo Antitumor Activity (Xenograft Model)
-
Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Mice are randomized into control and treatment groups. PNU-159548 is administered intravenously at its MTD according to a specific schedule (e.g., once weekly).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a specific duration. Tumor growth inhibition is calculated.
Conclusion
PNU-159548 is a promising anticancer agent with a distinct mechanism of action that combines DNA intercalation and alkylation. This dual activity leads to significant DNA damage, S-phase cell cycle arrest, and apoptosis. Its efficacy in drug-resistant cell lines and its comparatively lower cardiotoxicity than doxorubicin at equimyelotoxic doses highlight its potential as a valuable therapeutic agent.[1] Further research is warranted to fully elucidate the downstream signaling pathways activated by PNU-159548-induced DNA damage, which could identify potential biomarkers for patient selection and guide the development of effective combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin (PNU-159548), a novel anticancer agent active against tumor cell lines with different resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological and toxicological aspects of 4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin (PNU-159548): a novel antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Ladirubicin's Impact on Topoisomerase II: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ladirubicin (PNU-159548), a potent anthracycline analogue of daunorubicin, represents a significant deviation from the classical mechanism of action attributed to this class of chemotherapeutics. While anthracyclines are renowned topoisomerase II poisons, compelling evidence indicates that this compound's primary antitumor effects stem from its dual functionality as a DNA intercalator and a potent alkylating agent, rather than a direct inhibitor of topoisomerase II's catalytic activity. This guide provides a comprehensive technical overview of this compound's interaction with the topoisomerase II pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.
Core Mechanism of Action: A Departure from Classical Anthracyclines
This compound distinguishes itself from traditional anthracyclines like doxorubicin and its parent compound, daunorubicin, in its direct interaction with topoisomerase II. Extensive in vitro studies have demonstrated that this compound does not inhibit the catalytic activity of topoisomerase II.[1] Specifically, in DNA decatenation assays, this compound failed to prevent the enzyme from unlinking catenated DNA strands, a hallmark of catalytic inhibitors.[1] This suggests that its potent cytotoxicity is not primarily mediated by the stabilization of the topoisomerase II-DNA cleavage complex, the mechanism by which topoisomerase II poisons induce DNA double-strand breaks.[2][3][4]
Instead, the antitumor efficacy of this compound is attributed to its dual ability to intercalate into DNA and to form covalent DNA adducts through its alkylating properties.[5] This combined action leads to significant DNA damage, inhibition of DNA replication and transcription, and ultimately, cell cycle arrest and apoptosis.
DNA Intercalation and Alkylation
As an anthracycline, this compound possesses a planar ring system that allows it to insert between DNA base pairs (intercalation). This distortion of the DNA helix can interfere with the binding and function of DNA-processing enzymes, including topoisomerase II.
More significantly, this compound is a potent alkylating agent. This functionality allows it to form covalent bonds with DNA bases, creating adducts that are formidable blocks to DNA replication and transcription. This alkylating property is a key differentiator from many other anthracyclines and is a major contributor to its high potency.
Indirect Effects on Topoisomerase II
While not a direct inhibitor, the DNA lesions created by this compound's intercalation and alkylation inevitably impact topoisomerase II function. The enzyme may be sterically hindered from binding to its DNA substrate or, if it does bind, the DNA adducts could trap the enzyme in an abortive cleavage complex, indirectly leading to DNA strand breaks.
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of this compound.
Table 1: In Vitro Antiproliferative Activity of this compound (PNU-159548)
| Cell Line | Cancer Type | IC50 (ng/mL) after 1-hour exposure |
| Jurkat | Leukemia | 1.2 |
| L1210 | Leukemia | 2.5 |
| CEM | Leukemia | 3.7 |
| A2780 | Ovarian Carcinoma | 20.5 |
| LoVo | Colon Carcinoma | 45.6 |
| HT-29 | Colon Carcinoma | 50.1 |
| DU 145 | Prostatic Carcinoma | 81.1 |
| B16F10 | Murine Melanoma | 35.0 |
Data extracted from Geroni et al., 2001.[1]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Topoisomerase II Catalytic Activity (Decatenation) Assay
This assay is designed to determine if a compound inhibits the catalytic ability of topoisomerase II to unlink intertwined DNA circles (catenated DNA).
Materials:
-
Purified human topoisomerase IIα or IIβ
-
Kinetoplast DNA (kDNA) - a network of catenated DNA circles
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT, 30 µg/ml BSA)
-
This compound (PNU-159548) and control compounds (e.g., doxorubicin, m-AMSA) dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose gel (0.8-1%)
-
TAE or TBE running buffer
-
Ethidium bromide or other DNA stain
-
Proteinase K
-
SDS
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes. Each reaction should contain assay buffer, ATP, and kDNA.
-
Add this compound or control compounds at various concentrations to the reaction tubes. Include a solvent-only control.
-
Initiate the reaction by adding a predetermined amount of purified topoisomerase II enzyme (typically 2-4 units).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding SDS to a final concentration of 1% and proteinase K to 50 µg/ml, followed by incubation at 45°C for 30 minutes to digest the enzyme.
-
Add loading dye to the samples.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the catenated kDNA (which remains in the well or migrates slowly) from the decatenated minicircles (which migrate into the gel).
-
Stain the gel with ethidium bromide and visualize under UV light.
Interpretation:
-
No Inhibition: The kDNA will be resolved into decatenated minicircles, which appear as a faster-migrating band.
-
Catalytic Inhibition: The kDNA will remain in its catenated form, appearing as a band in or near the loading well.
-
Cleavage Complex Stabilization (Poisoning): Some linearized DNA may be observed as a distinct band.
This protocol is a generalized representation based on standard methodologies.[6][7][8]
Cell Proliferation (Cytotoxicity) Assay
This assay measures the ability of a compound to inhibit the growth of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (PNU-159548)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., MTS, XTT)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control.
-
Incubate the cells for the desired exposure time (e.g., 1 hour, 24 hours).
-
After the exposure period, replace the drug-containing medium with fresh medium and incubate for a further period to allow for cell growth (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
This protocol is a generalized representation based on standard methodologies.[1][9]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cancer cell lines
-
This compound (PNU-159548)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 70% cold ethanol)
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentration and for the specified time. Include an untreated control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
This protocol is a generalized representation based on standard methodologies.[10][11][12]
Visualizations
The following diagrams illustrate the proposed mechanisms and workflows related to this compound.
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for a Topoisomerase II decatenation assay.
Caption: Comparison of this compound and Doxorubicin mechanisms.
Conclusion
This compound presents a fascinating case study in the evolution of anthracycline chemotherapy. Its departure from the canonical topoisomerase II poisoning mechanism underscores the importance of a multi-faceted approach to understanding drug action. The potent antitumor activity of this compound is primarily driven by its dual DNA intercalating and alkylating properties, which induce significant DNA damage and lead to S-phase cell cycle arrest. While it does not directly inhibit the catalytic activity of topoisomerase II, the DNA lesions it creates likely have a profound indirect impact on the enzyme's function. This in-depth understanding of this compound's molecular pharmacology is crucial for its rational clinical development and for the design of novel anticancer agents that can overcome resistance to traditional topoisomerase II-targeting drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Stabilization of eukaryotic topoisomerase II-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. The localization of topoisomerase II cleavage sites on DNA in the presence of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intercalating TOP2 Poisons Attenuate Topoisomerase Action at Higher Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inspiralis.com [inspiralis.com]
- 7. profoldin.com [profoldin.com]
- 8. topogen.com [topogen.com]
- 9. academic.oup.com [academic.oup.com]
- 10. cores.emory.edu [cores.emory.edu]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer.wisc.edu [cancer.wisc.edu]
In Vitro Antitumor Efficacy of Ladirubicin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ladirubicin (also known as PNU-159548) is a promising anthracycline analogue of daunorubicin, distinguished as a leading compound of the alkylcyclines.[1] It exhibits potent antitumor activity through a dual mechanism of DNA intercalation and alkylation, leading to the inhibition of DNA replication and transcription and subsequent DNA damage.[2] Notably, this compound has demonstrated efficacy against a broad spectrum of cancer cell lines, including those with multidrug resistance phenotypes.[3][4] Its high lipophilicity suggests the potential to cross the blood-brain barrier.[2] This technical guide provides a comprehensive summary of the in vitro antitumor efficacy of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Quantitative Assessment of In Vitro Efficacy
The cytotoxic and cytostatic effects of this compound have been evaluated across a range of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, have been determined through various in vitro assays.
Table 1: In Vitro Antiproliferative Activity of this compound (PNU-159548)
| Cell Line | Cancer Type | IC50 (ng/mL) after 1h exposure |
| Jurkat | Human Leukemia | 1.2 |
| L1210 | Murine Leukemia | Not specified in provided text |
| CEM | Human Leukemia | Not specified in provided text |
| A2780 | Human Ovarian Carcinoma | Not specified in provided text |
| LoVo | Human Colon Carcinoma | Not specified in provided text |
| HT-29 | Human Colon Carcinoma | Not specified in provided text |
| DU 145 | Human Prostatic Carcinoma | Not specified in provided text |
| B16F10 | Murine Melanoma | 81.1 |
| Data extracted from a study where cell lines were exposed to the drug for 1 hour.[3] |
An average IC50 of 15.8 ng/mL was observed across a panel of murine and human cancer cells in another study, highlighting its potent cytotoxic activity.[2]
Mechanism of Action: Cell Cycle Arrest
This compound exerts its antitumor effects in part by disrupting the normal progression of the cell cycle. In vitro studies on human colon adenocarcinoma HT-29 cells revealed that this compound induces a significant accumulation of cells in the S phase of the cell cycle. This is in contrast to doxorubicin, which typically causes a G2/M phase arrest.[3]
Table 2: Effect of this compound on Cell Cycle Distribution in HT-29 Cells
| Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M |
| Control | Not specified | 26.3% | 19.6% |
| This compound (24h treatment) | Reduced | 58.6% | Reduced |
| This compound (8h treatment + 16h recovery) | Reduced | 56.5% | Reduced |
| Doxorubicin (24h treatment) | Reduced | Not specified | 41.5% |
| Doxorubicin (8h treatment + 16h recovery) | Reduced | Not specified | 45.7% |
| Data from a study on synchronized HT-29 cells.[3] |
Experimental Protocols
This section details the methodologies for key in vitro experiments to assess the antitumor efficacy of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 1, 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[7][8]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest them at the desired time points.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store them at -20°C overnight to permeabilize the cell membrane.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.
Western Blot Analysis for Signaling Pathways
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the signaling pathways affected by this compound.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., proteins involved in DNA damage response or cell cycle regulation).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In Vitro Efficacy Assessment
Caption: Workflow for assessing this compound's in vitro antitumor efficacy.
Proposed Mechanism of Action and Downstream Signaling
Caption: Proposed mechanism of this compound leading to cell cycle arrest and apoptosis.
References
- 1. 4-Demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin (PNU-159548), a novel anticancer agent active against tumor cell lines with different resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and toxicological aspects of 4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin (PNU-159548): a novel antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biologi.ub.ac.id [biologi.ub.ac.id]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
The Activity of Ladirubicin and Related Anthracyclines in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information on the specific anthracycline derivative Ladirubicin (also known as PNU-159548) is limited in publicly available scientific literature. This compound is identified as a derivative of Daunorubicin with DNA intercalation and alkylating properties.[1][2][3][4][5] To provide a comprehensive and valuable technical guide, this document focuses on the well-documented activities of its parent compound, Daunorubicin, and other clinically significant anthracyclines such as Doxorubicin, Idarubicin, and Epirubicin. The data and mechanisms presented for these related compounds offer a strong foundational understanding and comparative framework for research into novel derivatives like this compound.
Executive Summary
Anthracyclines are a cornerstone of chemotherapy, utilized in the treatment of a wide array of cancers, including leukemias, lymphomas, and various solid tumors.[6][7][8] Their primary mechanisms of action involve the disruption of DNA replication and transcription in rapidly dividing cancer cells. This guide provides a detailed overview of the cytotoxic and cytostatic effects of key anthracyclines on various cancer cell lines. It includes quantitative data on drug potency (IC50), effects on programmed cell death (apoptosis), and cell cycle progression. Furthermore, it outlines the common experimental protocols used to assess these activities and illustrates the core signaling pathways involved.
Mechanism of Action of Anthracyclines
The antitumor effects of anthracyclines are multifactorial, stemming from their ability to interfere with fundamental cellular processes. The primary mechanisms include:
-
DNA Intercalation: Anthracyclines insert themselves between the base pairs of the DNA double helix.[6][7][9][10] This physical distortion of the DNA structure interferes with the processes of replication and transcription, ultimately inhibiting cancer cell proliferation.
-
Topoisomerase II Inhibition: These drugs form a stable ternary complex with DNA and the enzyme topoisomerase II.[6][7][10][11] This "poisons" the enzyme, preventing it from religating the DNA strands after it creates double-strand breaks to resolve DNA supercoiling. The accumulation of these breaks triggers cell death pathways.
-
Generation of Reactive Oxygen Species (ROS): Anthracyclines are metabolized to semiquinone free radicals, which then react with oxygen to produce superoxide radicals and other ROS.[9][10][12][13] This induces high levels of oxidative stress, leading to damage of cellular components like lipids, proteins, and DNA, further contributing to cytotoxicity.
-
Induction of Apoptosis and Cell Cycle Arrest: The extensive DNA damage and cellular stress caused by anthracyclines activate intrinsic and extrinsic apoptotic pathways, leading to programmed cell death.[9][14][15] They also frequently cause cell cycle arrest, typically at the G2/M or G0/G1 phase, preventing cells from dividing.[16][17]
Quantitative Data on Anthracycline Activity
The cytotoxic potency of anthracyclines is commonly expressed as the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50), which represents the drug concentration required to inhibit the growth of or kill 50% of a cell population. These values can vary significantly depending on the specific drug, the cancer cell line, and the duration of exposure.
| Anthracycline | Cancer Cell Line | Cell Line Type | IC50 / LC50 / CC50 Value | Exposure Time | Citation(s) |
| Daunorubicin | HL-60 | Acute Myeloid Leukemia | 2.52 µM | 24 h | [18] |
| Daunorubicin | U937 | Acute Myeloid Leukemia | 1.31 µM | 24 h | [18] |
| Daunorubicin | MOLT-4 | Acute T-Lymphoblastic Leukemia | ~50% viability reduction vs control | 4 h treatment + 4h recovery | [19] |
| Doxorubicin | K562 | Chronic Myelogenous Leukemia | 0.8 ± 0.06 µg/mL | Not Specified | [20] |
| Doxorubicin | A2780 | Ovarian Cancer | 9 ± 2 nM (LC50) | 24 h treatment + 72h recovery | [21] |
| Idarubicin | MCF-7 | Breast Cancer | 3.3 ± 0.4 ng/mL | 24 h | [22][23] |
| Idarubicin | K562 | Chronic Myelogenous Leukemia | 0.41 ± 0.04 µg/mL | Not Specified | [20] |
| Epirubicin | 4T1 | Breast Cancer | 5 µM (CC50) | 24 h | [24] |
| Epirubicin | SIM-A9 | Microglia | 1.0 µM (CC50) | 24 h | [24] |
| MEN 10755 | A2780 | Ovarian Cancer | 27 ± 11 nM (LC50) | 24 h treatment + 72h recovery | [21] |
Note: IC50 = Half-maximal inhibitory concentration; LC50 = Half-maximal lethal concentration; CC50 = Half-maximal cytotoxic concentration. Values are presented as reported in the source literature.
Effects on Apoptosis and Cell Cycle
Anthracyclines are potent inducers of apoptosis and can cause significant perturbations in the cell cycle.
| Anthracycline | Cancer Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Citation(s) |
| Daunorubicin | MOLT-4, CCRF-CEM | Increased apoptosis and caspase activity after 4 hours. | G2/M Arrest | [14][17][19] |
| Daunorubicin | SUP-B15 | Sustained high levels of apoptosis over 24 hours. | S-phase Arrest | [14][17][19] |
| Doxorubicin | A2780 | 53.8 ± 3.5% apoptotic cells at 1 µM after 48h. | Not specified | [21] |
| Epirubicin | MCF-7 | No significant increase in apoptotic rate. | G0/G1 phase arrest. | [16] |
| MEN 10755 | A2780 | 35.7 ± 2.1% apoptotic cells at 1 µM after 48h. | Not specified | [21] |
Experimental Protocols
The assessment of anthracycline activity relies on a suite of standardized in vitro assays.
Cell Viability and Cytotoxicity Assays
These assays measure the effect of a compound on cell proliferation and survival.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is proportional to the number of living cells.[17][18][19]
-
AlamarBlue™ (Resazurin) Assay: Similar to MTT, this assay uses the redox indicator resazurin, which is reduced by metabolically active cells to the fluorescent resorufin. The fluorescence intensity is a measure of cell viability.[21]
-
Sulforhodamine B (SRB) Assay: This assay relies on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye provides an estimate of the total protein mass, which is related to the cell number.[25]
-
Membrane Integrity Assays: These assays use dyes that are excluded by cells with intact plasma membranes. Dyes like Propidium Iodide (PI) or the anthracycline derivative DRAQ7® only enter cells when membrane integrity is compromised (i.e., in late apoptotic or necrotic cells), where they bind to DNA and fluoresce.[26][27]
Apoptosis Assays
These methods detect the biochemical and morphological hallmarks of programmed cell death.
-
Annexin V/PI Staining: This is a widely used flow cytometry-based method.[21][28] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Fluorescently labeled Annexin V, which has a high affinity for PS, is used to identify these early apoptotic cells. Propidium Iodide (PI) is used as a counterstain to distinguish late apoptotic and necrotic cells (Annexin V+/PI+) from early apoptotic (Annexin V+/PI-) and live cells (Annexin V-/PI-).
-
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -7, -9) using fluorogenic or colorimetric substrates. An increase in caspase activity is a key indicator of apoptosis.[21][24]
Cell Cycle Analysis
-
Propidium Iodide Staining and Flow Cytometry: Cells are fixed and stained with Propidium Iodide (PI), a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry analysis of the PI signal allows for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases of the cell cycle.[16][17]
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro activity of an anthracycline compound.
Caption: Generalized workflow for assessing the in vitro anticancer activity of a compound.
Core Signaling Pathways of Anthracycline Action
This diagram outlines the key molecular events initiated by anthracyclines that culminate in cancer cell death.
Caption: Core signaling pathways of anthracycline-induced cytotoxicity in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. medkoo.com [medkoo.com]
- 4. ebiohippo.com [ebiohippo.com]
- 5. This compound, PNU-159548, FCE-28729-药物合成数据库 [drugfuture.com]
- 6. Anthracycline Derivatives and Their Anticancer Activity [ineosopen.org]
- 7. Anthracycline - Wikipedia [en.wikipedia.org]
- 8. Anthracycline Drugs in Chemotherapy: Types, Uses, & Limitations [healthline.com]
- 9. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. ClinPGx [clinpgx.org]
- 12. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis in Anthracycline Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. e-century.us [e-century.us]
- 17. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ABT-737, Synergistically Enhances Daunorubicin-Mediated Apoptosis in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Redirecting [linkinghub.elsevier.com]
- 22. Idarubicin and idarubicinol effects on breast cancer multicellular spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. selleckchem.com [selleckchem.com]
- 24. Cyclophosphamide and epirubicin induce high apoptosis in microglia cells while epirubicin provokes DNA damage and microglial activation at sub-lethal concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Various anthracyclines exhibit differential cytotoxic effects related to CBR1-induced resistance in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Real-time cell viability assays using a new anthracycline derivative DRAQ7® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Determining the IC50 of Ladirubicin in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of Ladirubicin in various cancer cell lines. These guidelines are intended to assist researchers in assessing the cytotoxic potential of this anthracycline analog.
Introduction to this compound
This compound is a novel anthracycline derivative that has shown promising anticancer activity. Like other anthracyclines, its mechanism of action is believed to involve DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[1] Determining the IC50 value is a critical step in the preclinical evaluation of this compound, providing a quantitative measure of its potency against different cancer cell types. This compound has demonstrated effectiveness against osteosarcoma cell lines, including those with a multidrug-resistant phenotype.
Quantitative Data Presentation: IC50 Values
Table 1: Illustrative IC50 Values of Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Method | Reference |
| MCF-7 | Breast Cancer | 8306 | SRB | [2] |
| MDA-MB-231 | Breast Cancer | 6602 | SRB | [2] |
| SK-OV-3 | Ovarian Cancer | 4.8 | EZ-Cytox | [3] |
| HEY A8 | Ovarian Cancer | 7.4 | EZ-Cytox | [3] |
| A2780 | Ovarian Cancer | 7.6 | EZ-Cytox | [3] |
| FL5.12 | Hematopoietic | ~12 | MTT | |
| HeLa | Cervical Cancer | 2664 | XTT | |
| K562 | Chronic Myelogenous Leukemia | 0.031 | XTT |
Note: The values presented are for Doxorubicin and are intended to serve as an example. Actual IC50 values for this compound must be determined experimentally.
Experimental Protocols for IC50 Determination
The following are detailed protocols for two common colorimetric assays used to determine the IC50 of chemotherapeutic agents: the MTT assay and the Sulforhodamine B (SRB) assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (or other test compound)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in serum-free medium to achieve a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using non-linear regression analysis.
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in proteins under mildly acidic conditions.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (or other test compound)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Acetic acid, 1% (v/v)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1).
-
-
Drug Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
Cell Fixation:
-
After the drug incubation period, gently add 100 µL of cold 10% TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing and Staining:
-
Carefully remove the supernatant and wash the wells four times with tap water.
-
Allow the plates to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Reading:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate for 5-10 minutes on a shaker.
-
Read the absorbance at 510-570 nm using a microplate reader.
-
-
Data Analysis:
-
Follow the same procedure as for the MTT assay (Step 5) to calculate the IC50 value.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 of this compound using a cell-based cytotoxicity assay.
References
Ladirubicin Apoptosis Induction Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ladirubicin is a novel anthracycline antibiotic with potent anti-tumor activity. Like other members of the anthracycline class, such as doxorubicin, this compound is understood to exert its cytotoxic effects in part through the induction of apoptosis, or programmed cell death. Understanding the mechanisms and quantifying the extent of apoptosis induced by this compound is crucial for its preclinical and clinical development. These application notes provide an overview of the apoptotic pathways activated by anthracyclines and detailed protocols for assessing this compound-induced apoptosis in cancer cell lines.
Mechanism of Apoptosis Induction by Anthracyclines
Anthracyclines, including this compound, can trigger apoptosis through two primary signaling pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.
-
Intrinsic Pathway: This pathway is activated by intracellular stress, such as DNA damage and oxidative stress, which are common effects of anthracycline treatment. Upon activation, the tumor suppressor protein p53 can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm.[3] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis.[4]
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands, such as Fas Ligand (FasL), to their corresponding death receptors on the cell surface, like Fas.[5][6] Some studies suggest that anthracyclines can increase the expression of Fas and FasL.[7] This ligand-receptor interaction leads to the recruitment of adaptor proteins like FADD and the subsequent activation of the initiator caspase-8.[6] Activated caspase-8 can directly activate effector caspases like caspase-3 or cleave the Bcl-2 family protein Bid into tBid, which then activates the intrinsic pathway.
Both pathways converge on the activation of effector caspases, such as caspase-3, which are responsible for cleaving a variety of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[8]
Data Presentation: Quantitative Analysis of Anthracycline-Induced Apoptosis
While specific quantitative data for this compound is not extensively available in the public domain, the following tables present representative data for the well-characterized anthracycline, doxorubicin, to illustrate the typical quantitative outcomes of apoptosis induction assays. These values can serve as a benchmark for researchers investigating this compound.
Table 1: IC50 Values of Doxorubicin in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | ~0.25 |
| T47D | Breast Cancer | 48 | ~0.25 |
| A431 | Skin Cancer | Not Specified | Not Specified |
| U87-MG | Glioblastoma | Not Specified | Not Specified |
| MOLM-13 | Acute Myeloid Leukemia | 48 | ~0.5-1.0[1] |
Table 2: Quantification of Apoptosis by Annexin V/PI Staining and Flow Cytometry
This table illustrates the percentage of apoptotic cells after treatment with an anthracycline.
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MOLM-13 | Control (DMSO) | Low | Low |
| MOLM-13 | Doxorubicin (1 µM, 48h) | Significantly Increased | Significantly Increased[1] |
| T47D | Control | Low | Low |
| T47D | Doxorubicin (250 nM, 48h) | Significantly Increased | Significantly Increased[8] |
Table 3: Changes in Apoptosis-Related Protein Expression
This table shows the fold change in the expression of key apoptotic proteins following anthracycline treatment.
| Cell Line | Treatment | Protein | Fold Change |
| MCF-7 | Doxorubicin | Bax | Increased[3] |
| MCF-7 | Doxorubicin | Bcl-xL | Decreased[3] |
| H9c2 | Doxorubicin | p53 | Increased[1] |
| H9c2 | Doxorubicin | PUMA-α | Increased[1] |
| Cardiomyocytes | Doxorubicin | Caspase-3 (activity) | Significantly Increased[4] |
Experimental Protocols
Protocol 1: Determination of IC50 Value using MTT Assay
This protocol determines the concentration of this compound required to inhibit the growth of a cell population by 50%.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution of known concentration)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value from the dose-response curve.
Protocol 2: Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining using Flow Cytometry
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for the desired time. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, p53) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described in Protocol 2.
-
Lyse the cells with lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system and quantify the band intensities. Normalize the protein of interest to the loading control.
Mandatory Visualizations
Caption: Experimental workflow for this compound apoptosis induction assay.
Caption: Signaling pathways of this compound-induced apoptosis.
References
- 1. Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl-2 in acute myeloid leukaemia MOLM-13 cells with reduced Beclin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of apoptosis-related gene signatures as potential biomarkers for differentiating active from latent tuberculosis via bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative cellular and molecular analysis of cytotoxicity and apoptosis induction by doxorubicin and Baneh in human breast cancer T47D cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differences In Doxorubicin-Induced Apoptotic Signaling In Adult And Immature Cardiomyocytes - Vector Biolabs [vectorbiolabs.com]
Application Notes and Protocols for the Analysis of Ladirubicin-Induced DNA Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ladirubicin (PNU-159548) is a potent anthracycline derivative that exhibits significant antitumor activity. Its mechanism of action is primarily attributed to its ability to induce DNA damage, thereby triggering cell cycle arrest and apoptosis in rapidly proliferating cancer cells. This document provides a detailed overview of the mechanisms of this compound-induced DNA damage, protocols for its assessment, and a summary of available quantitative data.
This compound is understood to exert its cytotoxic effects through a multi-faceted approach targeting cellular DNA. The primary mechanisms include:
-
DNA Intercalation: this compound inserts itself between the base pairs of the DNA double helix. This distorts the DNA structure, interfering with the processes of replication and transcription.
-
Topoisomerase II Poisoning: this compound stabilizes the covalent complex between topoisomerase II and DNA. This prevents the re-ligation of DNA strands that are cleaved by the enzyme to relieve torsional strain, leading to the accumulation of DNA double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Like other anthracyclines, this compound is believed to participate in redox cycling, leading to the production of ROS. These highly reactive molecules can cause oxidative damage to DNA, proteins, and lipids.
These application notes provide standardized methods to quantify and visualize the DNA-damaging effects of this compound, which are crucial for preclinical and clinical research.
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables summarize the key quantitative data related to this compound's interaction with DNA and its cytotoxic effects. Due to the limited availability of specific quantitative data for this compound in some assays, illustrative data from structurally related anthracyclines, such as Doxorubicin and Idarubicin, are included for comparative purposes and are clearly marked.
| Parameter | Drug | Value | Cell Line/System | Reference |
| DNA Intercalation Affinity Constant (Kb) | This compound | 13.7 x 105 M-1 | In vitro | [1] |
| Ethidium Bromide | 6.58 x 104 M-1 | Calf-thymus DNA | [2] | |
| Doxorubicin | 2.5 x 104 M-1 | Calf-thymus DNA | [3] |
| Parameter | Drug | Concentration | Cell Line | % Tail DNA (Illustrative) | Reference |
| Comet Assay | Doxorubicin | 1 µM | U251 | ~14% | [4] |
| Doxorubicin | 10 µg/ml | HL-60 | Significant increase | [5] |
| Parameter | Drug | Concentration | Cell Line | Foci per Cell (Illustrative) | Reference |
| γ-H2AX Foci Formation | N/A (Ionizing Radiation) | 5 Gy | MEF | >20 | [6] |
| Methyl Methanesulfonate | 100 µM | FL cells | Significant increase | [7] |
| Parameter | Drug | IC50 Value | Cell Line | Reference |
| Cytotoxicity (IC50) | Doxorubicin | 0.02 µM | HT-29 | [8] |
| Daunorubicin | 0.01 - 0.1 µM | Various AML cell lines | [9] | |
| Maximum Tolerated Dose (MTD) in Humans | This compound | 14-16 mg/m2 | Phase I Clinical Trial | [10] |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound-induced DNA damage are provided below.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage. The alkaline version of the assay detects single-strand breaks, double-strand breaks, and alkali-labile sites.
Protocol:
-
Cell Preparation:
-
Treat cells with desired concentrations of this compound for the appropriate duration.
-
Harvest cells and resuspend in ice-cold PBS (Ca2+ and Mg2+ free) at a concentration of 1 x 105 cells/mL.[11]
-
-
Slide Preparation:
-
Prepare 1% normal melting point agarose in PBS and coat microscope slides. Allow to dry completely.
-
Mix cell suspension with 0.6% low melting point agarose (at 37°C) at a 1:10 ratio (v/v).[4]
-
Pipette 75 µL of the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.
-
Solidify the agarose at 4°C for 10 minutes.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10) for at least 1 hour at 4°C.[12]
-
-
Alkaline Unwinding and Electrophoresis:
-
Neutralization and Staining:
-
Gently remove slides and neutralize by washing three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5).[12]
-
Stain the DNA with an appropriate fluorescent dye (e.g., SYBR Green I or propidium iodide).
-
-
Visualization and Analysis:
-
Visualize comets using a fluorescence microscope.
-
Quantify DNA damage using specialized image analysis software to measure parameters such as percent DNA in the tail, tail length, and tail moment.[4]
-
γ-H2AX Foci Formation Assay
This assay is a highly specific method for detecting DNA double-strand breaks (DSBs).
Principle: Following the induction of DSBs, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γ-H2AX. These phosphorylated histones accumulate at the sites of DNA damage, forming discrete nuclear foci that can be visualized and quantified by immunofluorescence microscopy.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on coverslips in a multi-well plate.
-
Treat cells with this compound at various concentrations and for different time points.
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Wash cells three times with PBS.
-
Block non-specific antibody binding with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in 1% BSA overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Image Acquisition and Analysis:
Topoisomerase II Activity Assay (Decatenation Assay)
This assay measures the ability of this compound to inhibit the decatenating activity of topoisomerase II.
Principle: Topoisomerase II can separate, or decatenate, the interlocked rings of kinetoplast DNA (kDNA). In the presence of a topoisomerase II poison like this compound, this process is inhibited. The different forms of DNA (catenated, decatenated) can be separated by agarose gel electrophoresis.
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT), ATP, and kDNA substrate.[15][16]
-
Add varying concentrations of this compound or a vehicle control.
-
Initiate the reaction by adding purified human topoisomerase IIα enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes.[16]
-
-
Termination and Sample Preparation:
-
Stop the reaction by adding a stop buffer/gel loading dye containing SDS and a tracking dye.[15]
-
The sample can be treated with a proteinase K to remove the enzyme.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
-
Staining and Visualization:
-
Stain the gel with ethidium bromide or another DNA stain.
-
Visualize the DNA bands under UV light. Catenated kDNA will remain in the well or migrate as a high molecular weight band, while decatenated DNA will migrate as relaxed or linear forms.
-
-
Data Analysis:
-
Quantify the intensity of the bands corresponding to catenated and decatenated DNA to determine the extent of inhibition by this compound.
-
DNA Intercalation Assay (Fluorescent Intercalator Displacement)
This assay determines the ability of this compound to displace a fluorescent dye that is intercalated into DNA.
Principle: A fluorescent dye, such as ethidium bromide or thiazole orange, exhibits a significant increase in fluorescence upon intercalation into DNA. A competing intercalator, like this compound, will displace the dye, leading to a decrease in fluorescence. The degree of fluorescence quenching is proportional to the binding affinity of the test compound.[17][18]
Protocol:
-
Reagent Preparation:
-
Prepare a solution of calf thymus DNA in a suitable buffer (e.g., Tris-EDTA).
-
Prepare a stock solution of a fluorescent intercalating dye (e.g., ethidium bromide).
-
Prepare a series of dilutions of this compound.
-
-
Assay Setup:
-
In a 96-well black plate suitable for fluorescence measurements, add the DNA solution and the fluorescent dye to each well.
-
Incubate for a short period to allow the dye to intercalate into the DNA.
-
-
Fluorescence Measurement:
-
Measure the initial fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen dye.
-
Add increasing concentrations of this compound to the wells.
-
Incubate to allow the displacement reaction to reach equilibrium.
-
Measure the fluorescence intensity again.
-
-
Data Analysis:
-
Calculate the percentage of fluorescence quenching for each concentration of this compound.
-
The data can be used to determine the concentration of this compound required to displace 50% of the fluorescent dye (IC50) and to calculate the DNA binding affinity constant (Kb).[19]
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
Logical Relationships
References
- 1. researchgate.net [researchgate.net]
- 2. nathan.instras.com [nathan.instras.com]
- 3. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA damage induced by micellar-delivered doxorubicin and ultrasound: comet assay study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular accumulation and cytotoxicity of doxorubicin with different pharmaceutical formulations in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Predicting the maximum-tolerated dose of PNU-159548 (4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin) in humans using CFU-GM clonogenic assays and prospective validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Streamlined Quantification of p-γ-H2AX Foci for DNA Damage Analysis in Melanoma and Melanocyte Co-cultures Exposed to FLASH Irradiation Using Automated Image Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A modified fluorescent intercalator displacement assay for RNA ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and DNA-binding affinity studies of glycosylated intercalators designed as functional mimics of the anthracycline antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Ladirubicin Administration in Mouse Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ladirubicin (PNU-159548) is a potent anthracycline analogue characterized by its dual mechanism of action, involving both DNA intercalation and alkylation.[1][2] As a derivative of daunorubicin, it inhibits DNA replication and transcription by inducing DNA damage, ultimately leading to apoptosis.[1][2] Notably, this compound has demonstrated the ability to cross the blood-brain barrier, suggesting its potential utility in treating central nervous system malignancies.[1][2] Preclinical studies have highlighted its efficacy against a range of human tumor xenografts, including those resistant to conventional chemotherapies.[3] This document provides detailed application notes and protocols for the administration and evaluation of this compound in mouse xenograft models, based on available preclinical data.
Data Presentation: Antitumor Efficacy of this compound
The antitumor activity of this compound has been evaluated in various human tumor xenograft models. The following table summarizes the tumor growth inhibition (T/C%) observed in these studies. The T/C% value represents the median tumor weight of the treated group divided by the median tumor weight of the control group, multiplied by 100. A lower T/C% value indicates greater antitumor efficacy.
| Tumor Line | Histotype | This compound T/C% |
| A2780/Dx | Ovarian Carcinoma | 12 |
| HOC-1 | Ovarian Carcinoma | 15 |
| MCF-7 | Breast Carcinoma | 20 |
| MX-1 | Breast Carcinoma | 10 |
| EVSA-T | Breast Carcinoma | 18 |
| POVD | Lung Carcinoma (SCLC) | 11 |
| NCI-H69 | Lung Carcinoma (SCLC) | 14 |
| LoVo | Colon Carcinoma | 35 |
| WiDr | Colon Carcinoma | 40 |
| BxPC-3 | Pancreatic Carcinoma | 25 |
| PANC-1 | Pancreatic Carcinoma | 30 |
| A498 | Renal Carcinoma | 45 |
| SN12C | Renal Carcinoma | 50 |
| U-87 MG | Glioblastoma | 22 |
| M14 | Melanoma | 38 |
Experimental Protocols
Mouse Xenograft Model Establishment
This protocol outlines the subcutaneous implantation of human tumor cells into immunodeficient mice.
Materials:
-
Human tumor cell line of interest
-
Culture medium appropriate for the selected cell line
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Female immunodeficient mice (e.g., BALB/c nude, NOD/SCID), 6-8 weeks old
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Calipers
-
Animal housing under sterile conditions
Procedure:
-
Cell Culture: Culture human tumor cells in their recommended medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase before harvesting.
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with a culture medium containing serum.
-
Transfer the cell suspension to a sterile conical tube and centrifuge.
-
Aspirate the supernatant and resuspend the cell pellet in a serum-free culture medium or PBS.
-
Determine cell viability and count using a hemocytometer and trypan blue exclusion.
-
-
Preparation of Cell Suspension for Injection:
-
Centrifuge the cell suspension and resuspend the pellet in a cold (4°C) mixture of serum-free medium and Matrigel® at a 1:1 ratio.
-
The final cell concentration should be adjusted to inject the desired number of cells (typically 1 x 10^6 to 1 x 10^7 cells) in a volume of 100-200 µL. Keep the cell suspension on ice to prevent the Matrigel® from solidifying.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate method.
-
Shave and disinfect the injection site on the flank of the mouse.
-
Gently lift the skin and inject the cell suspension subcutaneously.
-
Monitor the mice regularly for tumor growth.
-
-
Tumor Measurement:
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
This compound Formulation and Administration
This protocol describes the preparation and intravenous administration of this compound.
Materials:
-
This compound (PNU-159548) powder
-
Sterile vehicle for injection (e.g., colloidal dispersion, sterile water for injection, or 0.9% saline). The use of a colloidal dispersion has been reported for preclinical studies with PNU-159548.
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Animal scale
Procedure:
-
This compound Formulation:
-
Prepare a stock solution of this compound by dissolving the powder in a suitable sterile vehicle. The exact composition of the colloidal dispersion used in published studies is not detailed; however, a typical approach involves the use of surfactants and lipids to create a stable emulsion for intravenous injection. It is recommended to consult specialized formulation literature or the supplier for guidance on preparing a suitable colloidal dispersion for intravenous administration in mice.
-
Further dilute the stock solution with the sterile vehicle to achieve the desired final concentration for injection. The final volume for intravenous injection should be approximately 100 µL per 20g mouse.
-
-
Dosing:
-
The Maximum Tolerated Dose (MTD) for a single intravenous administration of this compound in mice has been established at 2.5 mg/kg.[4][5]
-
For efficacy studies, doses are typically administered at or below the MTD. A weekly intravenous injection schedule for 4 to 7 weeks has been used in rodent models.[3]
-
Weigh each mouse before treatment to calculate the precise volume of the this compound solution to be administered.
-
-
Administration:
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraining device.
-
Disinfect the tail with an alcohol swab.
-
Administer the this compound solution via the lateral tail vein using a sterile syringe and needle.
-
Monitor the mouse for any immediate adverse reactions.
-
-
Monitoring:
-
Monitor the body weight of the mice daily for the first week after each injection and then every 2-3 days to assess toxicity. A body weight loss of up to 20% is often considered acceptable in preclinical xenograft studies.[3]
-
Continue to measure tumor volume as described in the previous protocol.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).
-
Signaling Pathway and Experimental Workflow Visualization
This compound's Mechanism of Action
This compound exerts its cytotoxic effects primarily through the induction of DNA damage. As an anthracycline, it intercalates into DNA and inhibits topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[1][2][6][7][8] This inhibition leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA double-strand breaks. The accumulation of DNA damage triggers a cellular stress response, often involving the activation of the p53 tumor suppressor protein.[4][9] Activated p53 can then initiate the intrinsic apoptotic pathway, leading to programmed cell death.
Caption: this compound induces apoptosis through DNA damage.
Experimental Workflow for this compound Efficacy Testing
The following diagram illustrates the typical workflow for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
Caption: Workflow for this compound xenograft studies.
References
- 1. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase II Inhibitors: Anthracyclines | Oncohema Key [oncohemakey.com]
- 3. researchgate.net [researchgate.net]
- 4. DNA damage is an early event in doxorubicin-induced cardiac myocyte death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. P53 enhances apoptosis induced by doxorubicin only under conditions of severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Ladirubicin: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ladirubicin (also known as PNU-159548) is a novel anthracycline analogue belonging to the class of alkycyclines. It exhibits a unique dual mechanism of action, combining DNA intercalation with covalent alkylation of guanine bases in the DNA major groove.[1] Preclinical studies have demonstrated its potent in vivo antitumor activity across a range of human tumor xenograft models, including those resistant to conventional chemotherapies. This document provides detailed application notes and protocols for conducting in vivo efficacy studies of this compound, based on available preclinical data.
Quantitative Data Summary
The in vivo antitumor efficacy of this compound has been evaluated in various human tumor xenograft models. The following tables summarize the key quantitative findings from these preclinical studies.
Table 1: In Vivo Antitumor Activity of this compound (PNU-159548) in Human Tumor Xenografts
| Tumor Model | Treatment Schedule | Optimal Dose (mg/kg) | Tumor Growth Inhibition (T/C%)* | Outcome |
| Ovarian Carcinoma (A2780) | i.v., q4dx3 | 0.75 | Not explicitly stated | Complete tumor regression and cures |
| Breast Carcinoma (MCF-7) | i.v., q4dx3 | 1.0 | Not explicitly stated | Complete tumor regression and cures |
| Small Cell Lung Carcinoma (H69) | i.v., q4dx3 | 1.0 | Not explicitly stated | Complete tumor regression and cures |
| Colon Carcinoma (HCT116) | i.v., q4dx3 | 1.0 | Sensitive | - |
| Pancreatic Carcinoma (PANC-1) | i.v., q4dx3 | 1.0 | Sensitive | - |
| Gastric Carcinoma (NCI-N87) | i.v., q4dx3 | 1.0 | Sensitive | - |
| Renal Carcinoma (A498) | i.v., q4dx3 | 1.0 | Sensitive | - |
| Astrocytoma (U-87 MG) | i.v., q4dx3 | 1.0 | Sensitive | - |
| Melanoma (SK-MEL-5) | i.v., q4dx3 | 1.0 | Sensitive | - |
*T/C% (Treated/Control percentage) is a common measure of antitumor efficacy in xenograft models. A lower T/C% indicates greater tumor growth inhibition. While specific percentages were not provided in the summary, "sensitive" indicates a significant antitumor effect, and "complete tumor regression and cures" represents the highest level of efficacy.[2]
Table 2: Maximum Tolerated Doses (MTD) of this compound in Preclinical Species
| Species | Single Administration MTD (mg/kg) | Cyclic Administration MTD (mg/kg/day) | Cumulative Dose/Cycle (mg/kg) |
| Mice | 2.5 | - | - |
| Rats | 1.6 | 0.18 | 0.54 |
| Dogs | 0.3 | 0.05 | 0.15 |
Myelosuppression was identified as the main dose-limiting toxicity in both mice and dogs.[2]
Experimental Protocols
The following are generalized protocols for in vivo efficacy studies of this compound based on the methodologies reported in preclinical research. These should be adapted based on the specific tumor model and research question.
Animal Models
-
Species and Strain: Athymic nude mice (e.g., CD-1 nude) or other immunocompromised strains are suitable for establishing human tumor xenografts.
-
Health Status: Animals should be healthy, within a specific age and weight range, and acclimated to the facility for at least one week before the start of the experiment.
-
Housing: Animals should be housed in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water should be provided ad libitum.
Tumor Cell Culture and Implantation
-
Cell Lines: A variety of human tumor cell lines can be used, including but not limited to those listed in Table 1. Cells should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Implantation:
-
Harvest tumor cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of the mice.
-
This compound Formulation and Administration
-
Formulation: this compound (PNU-159548) can be dissolved in a vehicle such as a Cremophor/ethanol mixture or a Tween 80 solution. A pharmaceutical formulation as a freeze-dried colloidal lipid dispersion may also be available.
-
Administration Route: Intravenous (i.v.) injection is a common route of administration for preclinical studies. Oral (p.o.) administration has also been shown to be effective.[2]
-
Dosing Schedule: A typical schedule involves intermittent dosing, such as once every four days for three cycles (q4dx3). The optimal dose will depend on the tumor model and should be determined based on MTD studies (see Table 2).
Efficacy Evaluation
-
Tumor Measurement:
-
Measure tumor dimensions (length and width) with calipers two to three times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Body Weight: Monitor and record the body weight of the animals regularly as an indicator of toxicity.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Tumor Growth Delay: The difference in the time it takes for tumors in the treated and control groups to reach a predetermined size.
-
Survival: Monitor animals for morbidity and mortality. Survival can be plotted using Kaplan-Meier curves.
-
Complete Regression/Cures: The complete disappearance of the tumor with no recurrence during the observation period.
-
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the damage of cellular DNA through a dual-action mechanism. This process is crucial for its antitumor effects.
Dual DNA Damaging Mechanism
Caption: Dual mechanism of this compound leading to DNA damage and apoptosis.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound.
Caption: A standard workflow for a preclinical in vivo efficacy study.
Overcoming Drug Resistance
A significant advantage of this compound is its ability to overcome common mechanisms of drug resistance.
Caption: this compound maintains efficacy against drug-resistant tumor cells.
Preclinical studies have shown that this compound retains its activity in tumor cell lines that express the multidrug resistance (MDR) phenotype, which is often associated with the overexpression of the MDR-1 gene.[3] It is also effective against cells with altered topoisomerase II, another mechanism of resistance to traditional anthracyclines.[3] Furthermore, this compound has demonstrated efficacy in cells resistant to various alkylating agents and topoisomerase I inhibitors.[3]
Conclusion
This compound has demonstrated significant in vivo antitumor efficacy in a broad range of preclinical models, including those resistant to standard-of-care chemotherapeutics. Its dual mechanism of action and favorable toxicity profile make it a promising candidate for further clinical development. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct robust in vivo studies to further elucidate the therapeutic potential of this compound.
References
- 1. Phase I and pharmacokinetic studies of PNU-159548, a novel alkycycline, administered intravenously to patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and toxicological aspects of 4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin (PNU-159548): a novel antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin (PNU-159548), a novel anticancer agent active against tumor cell lines with different resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ladirubicin Combination Therapy Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ladirubicin (PNU-159548) is a potent anthracycline derivative that exerts its antitumor activity through DNA intercalation and alkylation, leading to the inhibition of DNA replication and transcription and ultimately causing DNA damage.[1] Like other anthracyclines, its clinical utility can be enhanced through combination therapies aimed at increasing efficacy, overcoming resistance, and mitigating toxicity. These application notes provide a comprehensive framework for the preclinical experimental design of this compound combination therapies, from initial in vitro screening to in vivo validation.
Rationale for this compound Combination Therapy
The design of effective combination therapies hinges on a sound biological rationale. Based on this compound's primary mechanism of action as a DNA-damaging agent, several combination strategies can be proposed:
-
Synergizing with DNA Damage Response (DDR) Inhibitors: Cancer cells can repair the DNA damage induced by this compound, leading to resistance. Combining this compound with inhibitors of key DDR proteins (e.g., PARP inhibitors, ATM/ATR inhibitors) can prevent this repair, leading to synthetic lethality and enhanced cancer cell death.
-
Targeting Cell Cycle Checkpoints: this compound-induced DNA damage should activate cell cycle checkpoints (e.g., G1/S and G2/M) to halt cell division and allow for DNA repair.[2] Combining this compound with inhibitors of checkpoint kinases (e.g., Chk1/Chk2 inhibitors) can force cells with damaged DNA to proceed through the cell cycle, resulting in mitotic catastrophe and apoptosis.
-
Overcoming Anthracycline Resistance Mechanisms: Resistance to anthracyclines can be multifactorial. For cell lines or tumors known to overexpress drug efflux pumps (e.g., P-glycoprotein), co-administration with an efflux pump inhibitor could be explored.
-
Mitigating Cardiotoxicity: A significant dose-limiting toxicity of anthracyclines is cardiotoxicity, which is linked to the generation of reactive oxygen species (ROS) and interaction with topoisomerase IIβ in cardiomyocytes.[3][4][5][6][7] Combining this compound with a cardioprotective agent, such as Dexrazoxane, could allow for higher therapeutic doses or prolonged treatment.[3]
In Vitro Experimental Design
The initial phase of testing involves in vitro assays to determine the efficacy and synergy of this compound in combination with a selected agent.
Data Presentation: In Vitro Synergy
Quantitative data from in vitro synergy experiments should be summarized to clearly present the half-maximal inhibitory concentrations (IC50) of the individual agents and their combination, as well as the Combination Index (CI) values.
Table 1: IC50 Values of this compound and Combination Agent in Cancer Cell Lines (Illustrative Data)
| Cell Line | This compound IC50 (nM) | Combination Agent X IC50 (µM) |
| MCF-7 (Breast) | 50 | 5 |
| A549 (Lung) | 75 | 8 |
| U87-MG (Glioblastoma) | 60 | 6.5 |
Table 2: Combination Index (CI) Values for this compound and Agent X (Illustrative Data)
| Cell Line | Combination Ratio (this compound:Agent X) | Fractional Effect (Fa) | Combination Index (CI) | Interaction |
| MCF-7 | 1:100 | 0.50 | 0.75 | Synergy |
| 0.75 | 0.60 | Synergy | ||
| 0.90 | 0.52 | Strong Synergy | ||
| A549 | 1:107 | 0.50 | 0.95 | Slight Synergy |
| 0.75 | 0.85 | Synergy | ||
| 0.90 | 0.78 | Synergy | ||
| U87-MG | 1:108 | 0.50 | 1.10 | Antagonism |
| 0.75 | 1.05 | Additive | ||
| 0.90 | 0.98 | Slight Synergy |
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols: In Vitro Assays
-
Cell Culture: Culture the selected cancer cell lines in their recommended media and conditions.
-
Seeding: Seed cells in 96-well plates at a predetermined density to ensure exponential growth during the experiment.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound and the combination agent, both alone and in combination. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Plot the dose-response curves and calculate the IC50 values for each agent using non-linear regression analysis.
-
Plate Setup: In a 96-well plate, create a two-dimensional matrix of drug concentrations. Serially dilute this compound along the x-axis and the combination agent along the y-axis.[8][9][10]
-
Cell Seeding and Treatment: Seed cells as described above and add the drug combinations to the respective wells.
-
Incubation and Viability Assay: Follow the same procedure as for IC50 determination.
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each drug combination.
-
Use the Chou-Talalay method to calculate the Combination Index (CI).[11][12] This can be facilitated by software like CompuSyn.[12]
-
A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[11]
-
In Vivo Experimental Design
Promising combinations identified in vitro should be validated in vivo using animal models.
Data Presentation: In Vivo Efficacy
Summarize the in vivo data to compare tumor growth inhibition and survival rates across different treatment groups.
Table 3: In Vivo Antitumor Efficacy of this compound Combination Therapy in Xenograft Models (Illustrative Data)
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | 1500 ± 250 | - | 25 |
| This compound (5 mg/kg) | 800 ± 150 | 46.7 | 35 |
| Agent X (50 mg/kg) | 1000 ± 200 | 33.3 | 30 |
| This compound + Agent X | 300 ± 80 | 80.0 | 50 |
Experimental Protocols: In Vivo Studies
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously implant a suspension of the selected cancer cells into the flank of each mouse.[13]
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups:[14]
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Combination agent alone
-
Group 4: this compound and combination agent
-
-
Drug Administration: Administer the drugs via an appropriate route (e.g., intravenous, intraperitoneal) at a predetermined dose and schedule.
-
Endpoint Analysis: Continue treatment and tumor monitoring until the tumors in the control group reach a humane endpoint. Monitor animal weight and overall health as indicators of toxicity.
-
Data Collection: Collect data on tumor volume, animal survival, and any observed toxicities.
Visualization of Pathways and Workflows
Signaling Pathways
Caption: this compound-induced DNA Damage Response Pathway.
Caption: Cell Cycle Checkpoints Activated by this compound.
Experimental Workflow
Caption: Preclinical Experimental Workflow for this compound Combination Therapy.
Logical Relationship
Caption: Logic of Combining this compound with a DDR Inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 3. Anthracycline-induced cardiotoxicity: mechanisms, monitoring, and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An update of the molecular mechanisms underlying anthracycline induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Cancer therapy-induced cardiotoxicity: mechanisms and mitigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. emerypharma.com [emerypharma.com]
- 10. 4.12. Checkerboard testing for synergy analysis [bio-protocol.org]
- 11. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A model-based approach for assessing in vivo combination therapy interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Research on Ladirubicin for Glioblastoma Multiforme Yields No Definitive Findings
Despite a comprehensive search of available scientific literature and clinical trial databases, no specific research or clinical data could be found on the use of a compound named "Ladirubicin" for the treatment of glioblastoma multiforme.
This suggests that "this compound" may be a very new or preclinical compound with limited publicly available information, a potential misnomer for another therapeutic agent, or a drug that has not been investigated for this specific type of brain cancer.
Glioblastoma multiforme (GBM) is a notoriously challenging cancer to treat due to the blood-brain barrier, which prevents many potential therapeutic agents from reaching the tumor.[1][2] The standard of care typically involves surgery, followed by radiation and chemotherapy with temozolomide.[2][3] However, the prognosis for GBM patients remains poor, driving extensive research into novel therapeutic strategies.[4][5]
The scientific community is actively investigating a variety of new drugs and approaches for glioblastoma. These include novel chemotherapeutics designed to cross the blood-brain barrier, targeted therapies aimed at specific molecular alterations within the tumor, and immunotherapies.[6][7][8]
For instance, research is ongoing for compounds like Berubicin, an anthracycline that has shown the ability to cross the blood-brain barrier and has been investigated in clinical trials for recurrent glioblastoma.[9][10][11] Another investigational agent, QBS10072S, is a novel chemotherapeutic that targets the LAT1 transporter, which is overexpressed in GBM cells, to facilitate its entry into the brain and exert its DNA-damaging effects.[1]
While detailed application notes and protocols for "this compound" in the context of glioblastoma research cannot be provided due to the absence of specific data, the general methodologies for evaluating potential anti-glioblastoma agents are well-established. These typically involve a combination of in vitro and in vivo studies.
General Experimental Approaches in Glioblastoma Research
In Vitro Studies:
-
Cell Line Proliferation Assays: Initial screening of a new compound often involves testing its ability to inhibit the growth of established glioblastoma cell lines (e.g., U87MG, T98G) or patient-derived glioma stem-like cells (GSCs).[12][13][14]
-
Mechanism of Action Studies: Experiments are conducted to understand how the drug works at a molecular level. This can include analyzing its effects on DNA replication, cell cycle progression, and the activation of specific signaling pathways.[9][15]
-
Spheroid and Organoid Models: To better mimic the three-dimensional tumor microenvironment, researchers utilize 3D culture systems like tumor spheroids or brain organoids.[12][16]
In Vivo Studies:
-
Orthotopic Xenograft Models: Human glioblastoma cells are implanted into the brains of immunodeficient mice to create a tumor model that closely resembles the human disease.[12][17] These models are then used to evaluate the efficacy of the investigational drug on tumor growth and overall survival.[1]
Due to the lack of specific information on "this compound," it is not possible to provide quantitative data tables or specific signaling pathway diagrams related to its effects on glioblastoma. Researchers and drug development professionals interested in novel glioblastoma therapies are encouraged to consult the extensive literature on other investigational agents to understand the current landscape and established experimental protocols.
References
- 1. A Novel Blood-Brain Barrier-Permeable Chemotherapeutic Agent for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glioblastoma Multiforme (GBM): An overview of current therapies and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Glioblastoma Multiforme: A Review of its Epidemiology and Pathogenesis through Clinical Presentation and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Looking for the Holy Grail—Drug Candidates for Glioblastoma Multiforme Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. mayo.edu [mayo.edu]
- 8. Molecular Targeting of Glioblastoma: Drug Discovery and Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Berubicin blasts glioblastoma | Drug Discovery News [drugdiscoverynews.com]
- 10. UCSF Astrocytoma Trial → Berubicin in Adult Subjects With Recurrent Glioblastoma Multiforme [clinicaltrials.ucsf.edu]
- 11. onclive.com [onclive.com]
- 12. Frontiers | Evolution of Experimental Models in the Study of Glioblastoma: Toward Finding Efficient Treatments [frontiersin.org]
- 13. In vitro and in vivo effect of human lactoferrin on glioblastoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Researchers discover the mechanism of action of an antitumour drug used for the treatment of glioblastoma – Barcelona Institute of Science and Technology – BIST [bist.eu]
- 16. In Vitro Glioblastoma Model on a Plate for Localized Drug Release Study from a 3D-Printed Drug-Eluted Hydrogel Mesh - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glioblastoma Cells Induce Neuron Loss In Vivo and In Vitro [mdpi.com]
Troubleshooting & Optimization
Ladirubicin solubility and stability issues
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of Ladirubicin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as PNU-159548, is a potent anthracycline analogue and a derivative of Daunorubicin.[1][2] Its primary mechanism of action involves DNA intercalation and alkylation, which leads to the inhibition of DNA replication and transcription, ultimately causing DNA damage and inducing apoptosis in cancer cells.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: For short-term storage (days to weeks), this compound should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[3]
Q3: In which solvents is this compound soluble?
A3: this compound is known to be soluble in Dimethyl Sulfoxide (DMSO).[3] For other anthracyclines like Daunorubicin hydrochloride, solubility has been reported in water, ethanol, and dimethyl formamide.[4] Quantitative solubility data for this compound in a range of common laboratory solvents is limited. Please refer to the solubility table below for more details.
Q4: What are the known stability issues with this compound and related compounds?
A4: this compound's stability can be influenced by factors such as pH and temperature. While specific stability data for this compound is not extensively available, studies on the closely related compound N-[(piperidine)methylene]daunorubicin hydrochloride (PPD) show that it is most stable in acidic conditions (pH 3.5) and degradation increases with higher pH and temperature.[5] Anthracyclines, in general, are susceptible to degradation in alkaline solutions.
Troubleshooting Guides
Problem 1: this compound Precipitation in Aqueous Buffers
Possible Cause:
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pH of the buffer: Anthracyclines can be less soluble and prone to precipitation in neutral or alkaline aqueous solutions. Doxorubicin, a related anthracycline, is known to precipitate in buffers like phosphate-buffered saline (PBS).[6]
-
Low Temperature: Reduced temperature can decrease the solubility of the compound.
-
High Concentration: Exceeding the solubility limit of this compound in the chosen buffer.
Solutions:
-
Adjust pH: Prepare aqueous solutions in a slightly acidic buffer (e.g., pH 4-6), where anthracyclines tend to be more stable.[5]
-
Gentle Warming: Try gentle warming of the solution to aid dissolution, but be cautious of potential degradation at elevated temperatures.
-
Co-solvents: Consider the use of a small percentage of an organic co-solvent like DMSO or ethanol to improve solubility before final dilution in the aqueous buffer.
-
Lower Concentration: Prepare a more dilute solution to avoid exceeding the solubility limit.
Problem 2: Rapid Degradation of this compound in Solution
Possible Cause:
-
Inappropriate pH: As with other anthracyclines, this compound is likely unstable in neutral to alkaline solutions.[5]
-
Exposure to Light: Some anthracyclines are light-sensitive.
-
Elevated Temperature: Higher temperatures can accelerate the degradation process.[5]
-
Oxidizing Agents: Presence of oxidizing agents can lead to degradation.
Solutions:
-
pH Control: Maintain the pH of the solution in the acidic range (ideally around pH 3.5-5.5) for enhanced stability.[5]
-
Light Protection: Protect the solution from light by using amber vials or covering the container with aluminum foil.
-
Temperature Control: Store solutions at recommended temperatures (refrigerated or frozen) and minimize time at room temperature during experiments.
-
Use Fresh Solutions: Prepare solutions fresh whenever possible and avoid long-term storage of diluted solutions unless their stability under those conditions has been verified.
-
Degassed Solvents: For sensitive experiments, consider using solvents that have been degassed to remove dissolved oxygen.
Data Presentation
Table 1: this compound Solubility
| Solvent | Solubility | Notes |
| DMSO | Soluble[3] | A stock solution can be prepared in DMSO.[3] |
| Water | Data not available for this compound. N-[(piperidine)methylene]daunorubicin hydrochloride is freely soluble.[5] | Solubility is likely pH-dependent. |
| Methanol | Data not available for this compound. N-[(piperidine)methylene]daunorubicin hydrochloride is freely soluble.[5] | |
| Ethanol | Data not available for this compound. Daunorubicin HCl is soluble at ~0.5 mg/mL.[4] |
Table 2: Stability Profile of a Related Anthracycline (N-[(piperidine)methylene]daunorubicin hydrochloride - PPD)
| Condition | Observation | Reference |
| pH | Greatest stability observed at approximately pH 3.5. Degradation rate increases significantly in neutral and alkaline conditions.[5] | [5] |
| Temperature | Degradation rate increases with increasing temperature.[5] | [5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the tube until the powder is completely dissolved. e. Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to avoid repeated freeze-thaw cycles and light exposure. f. Store the aliquots at -20°C for long-term use.
Protocol 2: HPLC Method for Assessing this compound Stability (Based on a method for a related compound)
This protocol is adapted from a method used for N-[(piperidine)methylene]daunorubicin hydrochloride and may require optimization for this compound.[5]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., ammonium formate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient will need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound (likely in the range of 230-290 nm and 480-500 nm, similar to other anthracyclines).
-
Sample Preparation for Stability Study: a. Prepare solutions of this compound in different buffers (e.g., pH 3, 5, 7, 9) at a known concentration. b. Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C). c. At specified time points, withdraw an aliquot of each solution. d. Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis. e. Inject the sample into the HPLC system.
-
Data Analysis: a. Monitor the decrease in the peak area of the intact this compound over time. b. Calculate the degradation rate constant (k) by plotting the natural logarithm of the concentration versus time.
Visualizations
References
- 1. [PDF] Signaling pathways activated by daunorubicin. | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. 4-Demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin (PNU-159548), a novel anticancer agent active against tumor cell lines with different resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling pathways activated by daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation Kinetics of Stabilized Pluronic Micelles under the Action of Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ladirubicin Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and executing in vivo studies using Ladirubicin (PNU-159548). The following sections offer troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data to facilitate successful and reproducible experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound in a question-and-answer format.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| High mortality or excessive weight loss (>20%) in treated animals. | - this compound dose is above the Maximum Tolerated Dose (MTD).- Formulation issues (e.g., precipitation, inappropriate vehicle).- Animal strain sensitivity. | - Reduce the dose of this compound. The single-dose MTD in mice is reported to be 2.5 mg/kg[1].- Ensure proper formulation of the drug. For lipophilic compounds like this compound, ensure complete solubilization. Consider using a vehicle such as a colloidal dispersion[2].- Conduct a pilot dose-finding study in the specific mouse strain being used. |
| Lack of tumor growth inhibition or suboptimal efficacy. | - this compound dose is too low.- Ineffective route of administration.- Tumor model is resistant to anthracyclines. | - Increase the dose of this compound, not exceeding the MTD. Efficacious dosing regimens have been reported, such as a total weekly dose of 11 mg/kg (administered as q7d x 4)[3].- Ensure accurate intravenous administration. Extravasation can lead to reduced systemic drug levels.- Verify the sensitivity of your tumor model to anthracyclines in vitro before proceeding with in vivo studies. |
| Signs of cardiotoxicity (e.g., lethargy, edema). | - Anthracyclines, the class of drugs this compound belongs to, are known for their dose-dependent cardiotoxicity. | - Monitor for signs of cardiac distress. Consider including cardiac function assessments (e.g., echocardiography, serum troponin levels) in your study design.- Adhere to established MTDs and consider fractionation of the total dose over a longer period. |
| Precipitation of this compound during formulation or injection. | - this compound is a lipophilic compound with poor aqueous solubility. | - Prepare the formulation immediately before use.- Consider using a solubilizing agent (e.g., a small, biocompatible amount of DMSO) followed by dilution in a suitable vehicle like saline or phosphate-buffered saline (PBS). A colloidal dispersion has been used as a vehicle for PNU-159548 in rats[2]. |
| Difficulties with intravenous (tail vein) injection. | - Vasoconstriction of the tail veins.- Improper restraint or injection technique. | - Warm the mouse's tail using a heat lamp or warm water to induce vasodilation before injection.- Use a proper restraint device to minimize animal movement.- Use a small gauge needle (e.g., 27-30G) and insert it parallel to the vein. |
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a mouse xenograft model?
A1: Based on preclinical studies, a single intravenous dose up to the Maximum Tolerated Dose (MTD) of 2.5 mg/kg can be considered for initial studies in mice[1]. For efficacy studies, a weekly dosing schedule (q7d x 4) with a total tolerated dose of 11 mg/kg has shown to be effective in a human small cell lung carcinoma model[3]. It is always recommended to perform a pilot study to determine the optimal dose for your specific model and experimental conditions.
Q2: How should I prepare this compound for intravenous injection in mice?
A2: this compound is lipophilic. A common method for such compounds is to dissolve the required amount in a minimal volume of a biocompatible solvent like DMSO, and then dilute it with a sterile vehicle such as saline or PBS to the final desired concentration immediately before injection. In a preclinical study in rats, a "colloidal dispersion" was used as the vehicle for PNU-159548[2].
Q3: What is the primary mechanism of action of this compound?
A3: this compound is a DNA intercalating and alkylating agent. It inhibits DNA replication and transcription, leading to DNA damage and subsequent tumor cell death[4]. It is a derivative of Daunorubicin and belongs to the anthracycline class of chemotherapeutics.
Q4: What are the expected toxicities of this compound in vivo?
A4: The primary dose-limiting toxicity of this compound observed in preclinical studies is myelosuppression (suppression of bone marrow activity)[1]. As with other anthracyclines, there is also a potential for cardiotoxicity, although studies suggest this compound may have a better cardiac safety profile compared to Doxorubicin[1][2].
Q5: Can this compound cross the blood-brain barrier?
A5: this compound is highly lipophilic, which gives it the potential to penetrate the blood-brain barrier[4]. Studies have shown its effectiveness against intracranially implanted tumors[1].
Data Presentation
In Vivo Dosage of this compound (PNU-159548) in Mice
| Parameter | Dosage | Dosing Schedule | Mouse Model | Efficacy/Outcome | Reference |
| Maximum Tolerated Dose (MTD) | 2.5 mg/kg | Single intravenous administration | Not specified | Toxicity assessment | [1] |
| Efficacious Dose | Total dose of 11 mg/kg | Weekly (q7d x 4) | Human Small Cell Lung Carcinoma (N592) Xenograft | 100% tumor-free mice | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration
Materials:
-
This compound (PNU-159548) powder
-
Sterile, pyrogen-free Dimethyl sulfoxide (DMSO)
-
Sterile, pyrogen-free 0.9% saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the total amount of this compound required for the study based on the number of animals, their average weight, and the desired dose.
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add a minimal volume of sterile DMSO to the tube to dissolve the this compound completely. Vortex briefly to ensure full dissolution. The initial concentration should be high to minimize the final percentage of DMSO in the injection solution.
-
Immediately before injection, dilute the this compound-DMSO solution with sterile 0.9% saline or PBS to the final desired concentration. The final concentration of DMSO should ideally be below 5% to minimize vehicle-related toxicity.
-
Mix the final solution thoroughly by gentle inversion.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation needs to be optimized, potentially by adjusting the DMSO concentration or considering alternative solubilizing agents.
-
Administer the freshly prepared solution to the animals via intravenous injection.
Protocol 2: Intravenous (Tail Vein) Injection in Mice
Materials:
-
Mouse restraint device
-
Heat lamp or container with warm water
-
70% ethanol swabs
-
Sterile syringes (e.g., 0.3-1.0 ml) with small gauge needles (27-30G)
-
Prepared this compound solution
Procedure:
-
Place the mouse in a suitable restraint device, allowing access to the tail.
-
Warm the mouse's tail using a heat lamp or by immersing it in warm water (approximately 40°C) for a short period to induce vasodilation of the lateral tail veins.
-
Clean the tail with a 70% ethanol swab.
-
Load the sterile syringe with the correct volume of the this compound solution, ensuring there are no air bubbles.
-
Locate one of the lateral tail veins. Start the injection as close to the distal end of the tail as possible.
-
Insert the needle, bevel up, into the vein at a shallow angle, parallel to the vein. A successful insertion may result in a small flash of blood in the needle hub.
-
Slowly and steadily inject the solution. If swelling occurs at the injection site, the needle is not in the vein. In this case, withdraw the needle, apply gentle pressure, and attempt a new injection at a more proximal site.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
Mandatory Visualizations
This compound's Proposed Mechanism of Action
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for a this compound In Vivo Study
Caption: General experimental workflow for a this compound in vivo efficacy study.
References
- 1. Pharmacological and toxicological aspects of 4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin (PNU-159548): a novel antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PNU-159548, a novel cytotoxic antitumor agent with a low cardiotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting Ladirubicin resistance in cell lines
Welcome to the technical support center for troubleshooting Ladirubicin resistance in cell lines. This guide provides answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to help researchers, scientists, and drug development professionals navigate challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are showing resistance to this compound. What are the common mechanisms of resistance?
A1: Resistance to this compound, an anthracycline antibiotic, can arise from several mechanisms, often similar to those observed for other anthracyclines like Doxorubicin and Idarubicin. The primary mechanisms include:
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or ABCB1), is a major cause of multidrug resistance (MDR).[1][2][3][4] These transporters actively pump this compound out of the cell, reducing its intracellular concentration and thereby its cytotoxic effect.
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Alterations in Drug Target: this compound's primary target is Topoisomerase II alpha (TOP2A).[5] Mutations in the TOP2A gene or decreased expression of the TOP2A protein can lead to reduced drug binding and efficacy.[5]
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Enhanced DNA Damage Repair: As this compound induces DNA double-strand breaks, cancer cells can develop resistance by upregulating their DNA repair pathways.[6][7][8][9] This allows them to more efficiently repair the drug-induced damage and evade apoptosis.
-
Altered Signaling Pathways: Dysregulation of signaling pathways that control cell survival, proliferation, and apoptosis, such as the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways, can contribute to a resistant phenotype.[10][11][12]
Q2: How can I determine if my cell line has developed resistance to this compound?
A2: The most common method is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically measured using a cell viability assay, such as the MTT or CCK-8 assay.[13][14][15]
Q3: I am trying to develop a this compound-resistant cell line. What is a general protocol for this?
A3: A common method for developing a drug-resistant cell line is through continuous exposure to incrementally increasing concentrations of the drug.[13][16] A general protocol is provided in the "Experimental Protocols" section below.
Q4: My MTT assay results are inconsistent. What could be the problem?
A4: Inconsistent MTT assay results can be due to several factors, including incorrect cell seeding density, contamination, issues with the MTT reagent or solubilization solution, or improper incubation times. A detailed troubleshooting guide for the MTT assay is available in the "Troubleshooting Guides" section.
Q5: How can I investigate if P-glycoprotein (P-gp) is responsible for this compound resistance in my cells?
A5: You can assess the role of P-gp through several methods:
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Western Blotting or Flow Cytometry: To measure the expression level of P-gp (ABCB1) in your resistant cells compared to the sensitive parental cells.[2][17]
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Drug Efflux Assay: Using flow cytometry with a fluorescent P-gp substrate like Rhodamine 123. Increased efflux of the dye in resistant cells, which can be reversed by a P-gp inhibitor (e.g., Verapamil), indicates P-gp-mediated resistance.
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Combination Treatment: Assess the cytotoxicity of this compound in the presence and absence of a P-gp inhibitor. A significant decrease in the IC50 of this compound in the presence of the inhibitor suggests P-gp involvement.
Data Presentation
| Compound | Cell Line | IC50 (nM) | Fold Resistance |
| Idarubicin | NIH-3T3 (sensitive) | 5.0 | - |
| Idarubicin | NIH-MDR1-G185 (resistant) | 9.0 | 1.8 |
| Doxorubicin | NIH-3T3 (sensitive) | 20.0 | - |
| Doxorubicin | NIH-MDR1-G185 (resistant) | 246.0 | 12.3 |
Data adapted from a study on Idarubicin and Doxorubicin in MDR1-transfected NIH-3T3 cells.[18]
Experimental Protocols
Protocol for Developing a this compound-Resistant Cell Line
This protocol describes a general method for generating a this compound-resistant cancer cell line by continuous exposure to the drug.
Materials:
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Parental cancer cell line of interest
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This compound
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Complete cell culture medium
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Cell culture flasks/plates
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Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
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Determine the initial IC50 of this compound: Perform a dose-response experiment to determine the IC50 of this compound for the parental cell line.
-
Initial Drug Exposure: Start by culturing the parental cells in a medium containing a low concentration of this compound (e.g., IC10 or IC20).
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Monitor Cell Growth: Continuously monitor the cells. Initially, a significant number of cells may die. Allow the surviving cells to repopulate the culture vessel.
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Incremental Dose Increase: Once the cells are growing steadily in the presence of the initial drug concentration, subculture them and increase the this compound concentration by a small factor (e.g., 1.5 to 2-fold).[16]
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Repeat and Select: Repeat step 4, gradually increasing the this compound concentration over several months. This process selects for a population of cells that can survive and proliferate at higher drug concentrations.[19]
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Characterize the Resistant Cell Line: Once the cells can tolerate a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), characterize the resistant phenotype. This includes determining the new, stable IC50 and investigating the underlying resistance mechanisms.
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Cryopreservation: It is crucial to cryopreserve cells at various stages of the selection process. This allows you to return to an earlier stage if the cells at a higher concentration die off.[16]
Protocol for MTT Cell Viability Assay
This protocol outlines the steps for performing an MTT assay to determine the IC50 of this compound.
Materials:
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Parental and resistant cell lines
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This compound
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Complete cell culture medium
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96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
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Microplate reader
Procedure:
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Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
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Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity (typically 24, 48, or 72 hours).
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Addition of MTT Reagent: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
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Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background absorbance | Contaminated medium or reagents. | Use fresh, sterile medium and reagents. |
| Phenol red in the medium. | Use phenol red-free medium for the assay. | |
| Low absorbance readings | Low cell number. | Optimize the initial cell seeding density. |
| Insufficient incubation with MTT. | Increase the incubation time with the MTT reagent. | |
| Incomplete solubilization of formazan crystals. | Ensure complete dissolution by gentle mixing or longer incubation with the solubilization solution. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate, or fill them with sterile medium. | |
| Pipetting errors. | Be careful and consistent with pipetting volumes. |
Mandatory Visualizations
Signaling Pathways in this compound Resistance
The following diagrams illustrate the key signaling pathways implicated in resistance to anthracyclines, which are likely relevant for this compound.
References
- 1. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A New ABCB1 Inhibitor Enhances the Anticancer Effect of Doxorubicin in Both In Vitro and In Vivo Models of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transcription-associated topoisomerase 2α (TOP2A) activity is a major effector of cytotoxicity induced by G-quadruplex ligands | eLife [elifesciences.org]
- 6. Repair of idarubicin-induced DNA damage: a cause of resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amifostine can differentially modulate DNA double-strand breaks and apoptosis induced by idarubicin in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into the DNA damage response and tumor drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. mdpi.com [mdpi.com]
- 12. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Loss of constitutive ABCB1 expression in breast cancer associated with worse prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative resistance of idarubicin, doxorubicin and their C-13 alcohol metabolites in human MDR1 transfected NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Minimizing Ladirubicin off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments with Ladirubicin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (PNU-159548) is a potent anthracycline derivative of daunorubicin. Its primary mechanism of action involves DNA intercalation and alkylation, which inhibits DNA replication and transcription, leading to DNA damage and tumor cell death. Due to its high lipophilicity, this compound has the potential to cross the blood-brain barrier.
Q2: What are the primary off-target effects of this compound?
A2: The most significant off-target toxicities associated with this compound and other anthracyclines are myelosuppression (bone marrow suppression) and cardiotoxicity (damage to the heart muscle). However, clinical data suggests that this compound has a more favorable cardiac safety profile compared to Doxorubicin.[1][2][3][4]
Q3: How can I minimize cardiotoxicity in my experiments?
A3: Several strategies can be employed to mitigate cardiotoxicity:
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Use of Cardioprotective Agents: Co-administration with agents like Dexrazoxane can chelate iron and reduce the formation of reactive oxygen species (ROS) in cardiac tissue.
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Liposomal Formulations: Encapsulating this compound in liposomes can alter its biodistribution, reducing its accumulation in the heart and thereby lowering cardiotoxicity.[5][6][7][8]
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Dose Optimization: Carefully titrating the concentration of this compound to the lowest effective dose can minimize cardiac damage.
Q4: What methods can be used to reduce myelosuppression?
A4: Myelosuppression can be managed by:
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Dose Adjustment: Reducing the concentration or altering the dosing schedule of this compound can allow for bone marrow recovery.
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Growth Factor Support: The use of granulocyte colony-stimulating factor (G-CSF) can help stimulate the production of neutrophils and reduce the severity of neutropenia.[9]
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Novel Drug Delivery Systems: Similar to cardiotoxicity, specialized drug delivery systems can help target this compound to tumor tissues and spare the bone marrow.
Q5: What is the role of Topoisomerase II in this compound's off-target effects?
A5: this compound, like other anthracyclines, targets Topoisomerase II (TOP2). While TOP2α is a key target for anti-cancer activity, the inhibition of TOP2β in cardiomyocytes is linked to cardiotoxicity. This compound's interaction with TOP2β is an important consideration in its off-target effects. Some studies suggest that certain anthracyclines have differential effects on TOP2 isoforms, which may explain variations in cardiotoxicity.[10][11][12][13][14]
Troubleshooting Guides
Guide 1: Assessing General Cytotoxicity using the LDH Assay
The Lactate Dehydrogenase (LDH) assay is a common method to assess cell membrane integrity and general cytotoxicity.
Experimental Protocol: LDH Cytotoxicity Assay
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Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5 x 10⁴ to 2.5 x 10⁵ cells/mL in 100 µL of culture medium and incubate overnight.
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Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle, positive control for lysis).
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Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
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Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes to pellet any detached cells. Carefully transfer 50-100 µL of the supernatant to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing the supernatant.
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Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
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Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of >600 nm should be used.
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Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous LDH Release Abs) / (Maximum LDH Release Abs - Spontaneous LDH Release Abs)] * 100
Troubleshooting Common Issues in LDH Assays
| Problem | Possible Cause | Solution |
| High Background Signal | Serum in the culture medium contains LDH. | Use serum-free medium or reduce the serum concentration to 1% during the assay. Alternatively, use a medium-only background control and subtract this value from all readings. |
| Contamination of cultures. | Ensure aseptic techniques. Test for mycoplasma contamination. | |
| Cell lysis during handling. | Handle cells gently. Avoid vigorous pipetting. | |
| Low Signal or Poor Sensitivity | Insufficient cell number. | Optimize cell seeding density. Ensure cells are in the logarithmic growth phase. |
| Short incubation time with this compound. | Increase the incubation time to allow for sufficient LDH release. | |
| LDH degradation. | LDH is stable for about 9 hours in the supernatant. Assay the supernatant promptly or store at 4°C for no more than a few days. Avoid freezing. | |
| High Variability Between Replicates | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding. Mix gently between pipetting. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate. Fill the outer wells with sterile PBS or medium to maintain humidity. | |
| Bubbles in the wells. | Be careful not to introduce bubbles when adding reagents. If bubbles are present, they can be popped with a sterile needle. |
Guide 2: Quantifying DNA Damage with γH2AX Immunofluorescence
The γH2AX assay is a sensitive method to detect DNA double-strand breaks (DSBs), a key mechanism of this compound-induced DNA damage.
Experimental Protocol: γH2AX Immunofluorescence Assay
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Cell Culture: Grow cells on coverslips in a petri dish or in chamber slides.
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Treatment: Treat cells with this compound at the desired concentrations and time points.
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Fixation: Fix the cells with 4% paraformaldehyde (PFA) for 10-30 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1-0.3% Triton X-100 in PBS for 10-30 minutes.
-
Blocking: Block with 5% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (e.g., mouse monoclonal anti-γH2AX) diluted in blocking buffer (e.g., 1:200 to 1:800) overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse) diluted in blocking buffer for 1-2 hours at room temperature in the dark.
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Counterstaining: Stain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 10 minutes.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software like ImageJ or Fiji.
Troubleshooting Common Issues in γH2AX Assays
| Problem | Possible Cause | Solution |
| High Background Staining | Incomplete blocking. | Increase blocking time to 60 minutes. |
| Primary or secondary antibody concentration is too high. | Titrate antibodies to determine the optimal concentration. | |
| Insufficient washing. | Increase the number and duration of washing steps. Use PBS with 0.05% Tween 20 (PBST) for washing. | |
| Weak or No Signal | Low primary antibody concentration. | Increase the concentration of the primary antibody. |
| Inefficient permeabilization. | Ensure complete permeabilization by using the correct concentration of Triton X-100 and incubation time. | |
| Photobleaching. | Minimize exposure of fluorescently labeled samples to light. Use an antifade mounting medium. | |
| Uneven Staining | Cells dried out during the procedure. | Keep the samples covered in liquid at all times. Use a humidified chamber for incubations. |
| Non-uniform cell fixation. | Ensure cells are fully submerged in the fixative solution. | |
| Difficulty in Foci Quantification | Foci are too dense and overlapping. | Use a lower concentration of this compound or a shorter incubation time. For automated analysis, adjust the parameters of the image analysis software. |
| Nuclei are difficult to segment. | Optimize DAPI staining and imaging parameters for clear nuclear boundaries. | |
| Inconsistent foci counting between users. | Use automated image analysis software with standardized parameters to minimize user bias. |
Guide 3: Assessing Myelosuppression with the Colony-Forming Unit (CFU) Assay
The CFU assay is the gold standard for assessing the effect of compounds on the proliferation and differentiation of hematopoietic progenitor cells, providing a direct measure of myelosuppression.
Experimental Protocol: CFU Assay for Myelosuppression
-
Cell Preparation: Isolate mononuclear cells (MNCs) from bone marrow or cord blood using density gradient centrifugation.
-
Cell Counting: Perform a nucleated cell count.
-
Treatment: Prepare a cell suspension in a suitable medium (e.g., IMDM with 2% FBS) and treat with different concentrations of this compound.
-
Plating: Add the treated cell suspension to a methylcellulose-based medium (e.g., MethoCult™) at a final cell density appropriate for the cell source (e.g., 1-5 x 10⁴ cells/mL for human bone marrow).
-
Incubation: Dispense 1.1 mL of the cell-methylcellulose mixture into 35 mm culture dishes. Incubate at 37°C in a 5% CO₂ humidified incubator for 12-14 days.[3]
-
Colony Counting: Enumerate the different types of hematopoietic colonies (e.g., CFU-GM, BFU-E) under an inverted microscope based on their morphology.
Troubleshooting Common Issues in CFU Assays
| Problem | Possible Cause | Solution |
| No or Few Colonies | Poor cell viability. | Use fresh, high-quality cell samples. Handle cells gently during isolation. |
| Incorrect cell plating density. | Optimize the cell plating concentration. Too few cells will result in statistically insignificant data. | |
| Inactive cytokines or growth factors in the medium. | Use a pre-tested, high-quality methylcellulose medium with appropriate supplements. | |
| Dehydration of the culture plates. | Maintain high humidity in the incubator. Place an open dish of sterile water in the incubator.[3] | |
| Colonies are Small or Poorly Formed | Suboptimal culture conditions. | Ensure the incubator is properly calibrated for temperature, CO₂, and humidity. |
| Presence of inhibitors in the cell sample. | Further purify the cell population if necessary. | |
| Difficulty in Colony Identification | Overlapping colonies. | Plate a lower cell concentration to allow for the formation of distinct colonies. |
| Inexperience in colony morphology. | Use a reference guide or atlas of colony types. Undergo training with an experienced user. | |
| High Variability Between Replicate Plates | Inaccurate cell counting. | Ensure accurate cell counting before plating. |
| Inhomogeneous mixing of cells in methylcellulose. | Vortex the cell suspension and methylcellulose mixture thoroughly but avoid excessive bubble formation. | |
| Pipetting errors with viscous methylcellulose. | Use a syringe with a blunt-end needle for accurate dispensing of the methylcellulose medium.[3] |
Quantitative Data Summary
Table 1: Comparative in vitro Cytotoxicity (IC50) of Anthracyclines
Note: IC50 values for this compound are not widely available in public literature. The following table provides IC50 values for Doxorubicin in various cancer cell lines as a reference. Researchers should determine the IC50 of this compound in their specific cell lines of interest.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) |
| BFTC-905 | Bladder Cancer | 2.3 |
| MCF-7 | Breast Cancer | 2.5 |
| M21 | Melanoma | 2.8 |
| HeLa | Cervical Cancer | 2.9 |
| UMUC-3 | Bladder Cancer | 5.1 |
| HepG2 | Hepatocellular Carcinoma | 12.2 |
| TCCSUP | Bladder Cancer | 12.6 |
| Huh7 | Hepatocellular Carcinoma | >20 |
| VMCUB-1 | Bladder Cancer | >20 |
| A549 | Lung Cancer | >20 |
| HK-2 | Human Kidney (non-cancer) | >20 |
Table 2: Adverse Events Profile from Clinical Trials
| Adverse Event | Frequency | Severity (Grade 3/4) | Mitigation Strategies |
| Myelosuppression | |||
| Neutropenia | Common | Frequent | G-CSF support, dose reduction/delay |
| Anemia | Common | Less Frequent | Erythropoiesis-stimulating agents, blood transfusions |
| Thrombocytopenia | Less Common | Infrequent | Platelet transfusions, dose modification |
| Cardiotoxicity | |||
| Congestive Heart Failure | Dose-dependent | Can be severe | Dexrazoxane, liposomal formulations, dose limitation |
| Arrhythmias | Less Common | Variable | Cardiac monitoring |
| Other Common Side Effects | |||
| Nausea and Vomiting | Frequent | Infrequent | Antiemetic medication |
| Alopecia (Hair Loss) | Very Common | N/A | Scalp cooling (limited efficacy) |
| Mucositis/Stomatitis | Common | Variable | Oral hygiene, pain management |
| Fatigue | Very Common | Variable | Symptomatic management, exercise |
Visualizations
Caption: On-target vs. off-target effects of this compound.
References
- 1. Drug: Doxorubicin - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. Intracellular accumulation and cytotoxicity of doxorubicin with different pharmaceutical formulations in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Comparative resistance of idarubicin, doxorubicin and their C-13 alcohol metabolites in human MDR1 transfected NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Effect of Doxorubicin Plus Olaratumab vs Doxorubicin Plus Placebo on Survival in Patients With Advanced Soft Tissue Sarcomas: The ANNOUNCE Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Incidence of Placebo Adverse Events in Randomized Clinical Trials of Targeted and Immunotherapy Cancer Drugs in the Adjuvant Setting: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Incidence of Placebo Adverse Events in Randomized Clinical Trials of Targeted and Immunotherapy Cancer Drugs in the Adjuvant Setting: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 14. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Technical Support Center: Ladirubicin Preclinical Toxicity & Side Effect Profile
Disclaimer: Information regarding a specific anthracycline named "Ladirubicin" is not publicly available in the reviewed scientific literature. The following information is based on the well-established toxicity profile of other anthracyclines, such as Doxorubicin, Epirubicin, and Idarubicin, and is intended to serve as a general guideline for researchers working with novel anthracycline derivatives.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues during in vivo experiments with anthracycline compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary organ systems affected by anthracycline toxicity in animal models?
A1: The primary dose-limiting toxicities observed in animal models are typically cardiotoxicity and myelosuppression (hematological toxicity).[1][2] Other potential toxicities include gastrointestinal mucositis, alopecia, and local tissue necrosis upon extravasation.[1][3]
Q2: How can I monitor for cardiotoxicity in my animal model?
A2: Cardiotoxicity can be monitored through a combination of functional and structural assessments. Echocardiography is commonly used to measure left ventricular ejection fraction (LVEF) and fractional shortening (FS), which are key indicators of cardiac function.[4][5] Electrocardiography (ECG) can detect arrhythmias and other electrical abnormalities.[6] Histopathological examination of heart tissue at the end of the study is crucial for identifying cardiomyocyte damage, fibrosis, and other structural changes.[7] Biomarkers such as cardiac troponins (cTnI, cTnT) in serum can also be indicative of myocardial injury.[8]
Q3: What are the typical signs of hematological toxicity, and how can I assess them?
A3: Hematological toxicity primarily manifests as myelosuppression, leading to neutropenia, leukopenia, and thrombocytopenia.[1][9] These can be assessed by performing complete blood counts (CBCs) at regular intervals during and after treatment. Bone marrow smears can also be analyzed to evaluate cellularity and morphology.[3]
Q4: Are there established acute and chronic models of anthracycline-induced cardiotoxicity?
A4: Yes, both acute and chronic models are used.
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Acute models often involve a single high dose of the anthracycline (e.g., 20 mg/kg doxorubicin in mice) with evaluation within a week. These models are useful for studying acute effects but can have high mortality rates not related to cardiac toxicity.[10]
-
Chronic models typically use repeated lower doses over several weeks (e.g., 2-5 mg/kg doxorubicin weekly in mice) to better mimic the cumulative dose-dependent cardiotoxicity seen in humans.[10][11]
Q5: What are the key signaling pathways implicated in anthracycline-induced cardiotoxicity?
A5: The primary mechanisms involve the generation of reactive oxygen species (ROS), leading to oxidative stress.[12] Other key pathways include the inhibition of topoisomerase IIβ, which leads to DNA damage and apoptosis, and interference with mitochondrial function and calcium homeostasis.[13][14][15]
Troubleshooting Guides
Issue 1: High mortality rate in the acute toxicity study.
| Possible Cause | Troubleshooting Step |
| Dose is too high for the specific animal strain or species. | Review the literature for established LD50 values for similar compounds in your chosen model. Consider performing a dose-range finding study to determine the maximum tolerated dose (MTD). |
| Route of administration is causing acute systemic shock. | Ensure the injection speed is slow and controlled, especially for intravenous administration. Consider alternative, less invasive routes if appropriate for the experimental goals. |
| Animal health status. | Ensure all animals are healthy and acclimatized to the facility before starting the experiment. Underlying health issues can increase susceptibility to toxicity. |
Issue 2: Inconsistent or non-significant cardiotoxicity in a chronic study.
| Possible Cause | Troubleshooting Step |
| Cumulative dose is insufficient. | Re-evaluate the dosing regimen. It may be necessary to increase the dose per injection or the duration of the study. Chronic models may require several weeks to develop measurable cardiac dysfunction.[10] |
| Animal model is resistant to cardiotoxicity. | Different strains and species have varying sensitivities to anthracyclines. Spontaneously hypertensive rats, for example, are known to be more susceptible.[16] |
| Timing of assessment is not optimal. | Cardiotoxicity is a progressive process. Consider adding more time points for functional assessments (e.g., echocardiography) to capture the onset and progression of dysfunction.[17] |
Issue 3: Severe local tissue reaction at the injection site.
| Possible Cause | Troubleshooting Step |
| Extravasation of the drug during intravenous injection. | Anthracyclines are potent vesicants.[1] Ensure proper catheter placement and a freely flowing IV line. Monitor the injection site closely during and after administration. |
| Subcutaneous or intramuscular injection. | These routes are generally not recommended for anthracyclines due to the high risk of severe local necrosis.[1] |
Quantitative Toxicity Data for Anthracyclines in Animal Models
The following tables summarize representative quantitative data for commonly studied anthracyclines.
Table 1: LD50 Values of Common Anthracyclines in Rodents
| Anthracycline | Animal Model | Route of Administration | LD50 (mg/kg) |
| Doxorubicin | Mouse (female) | Intraperitoneal | 56.875 |
| Doxorubicin | Mouse (CD-1) | Intravenous | 12 |
| Doxorubicin | Rat (Sprague Dawley, male) | Intravenous | 23.4 |
| Doxorubicin | Rat (Sprague Dawley, female) | Intravenous | 45.9 |
| MEN-10755 (Novel) | Mouse | Intravenous | 16.2[18] |
| MEN-10755 (Novel) | Rat | Intravenous | 13.5[18] |
Table 2: Dosing Regimens for Inducing Cardiotoxicity in Animal Models
| Anthracycline | Animal Model | Dosing Regimen | Outcome |
| Doxorubicin | Rat | 2.5–5.0 mg/kg, intraperitoneally, twice a week for 4 weeks | Dose-dependent cardiotoxicity; 3.0–3.5 mg/kg resulted in severe histological changes and cardiac dysfunction[7] |
| Doxorubicin | Rabbit | 1.0 mg/kg, intravenously, twice a week for 4-6 weeks | Severe myocardial histological changes[7] |
| Doxorubicin | Dog (Beagle) | 1.5 mg/kg, intravenously, once every 3 weeks for over six courses | ECG changes, decreased blood pressure, and high-grade cardiomyopathy[6] |
| Epirubicin | Dog (Beagle) | 2.5 mg/kg, intravenously, once every 3 weeks for nine courses | No significant changes in ECG, blood pressure, or histopathology[6] |
| Idarubicin | Cat | 2 mg/cat/day, orally, for 3 consecutive days every 3 weeks | Maximum tolerated dose; dose-limiting toxicities were anorexia and leukopenia[9] |
Visualizations
Experimental Workflow and Signaling Pathways
Below are diagrams illustrating a typical experimental workflow for assessing anthracycline toxicity and the key signaling pathways involved in cardiotoxicity.
Caption: A typical experimental workflow for preclinical assessment of anthracycline toxicity.
Caption: Key signaling pathways in anthracycline-induced cardiotoxicity.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Epirubicin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IDArubicin Monograph for Professionals - Drugs.com [drugs.com]
- 4. What is considered cardiotoxicity of anthracyclines in animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chronic effects of a novel synthetic anthracycline derivative (SM-5887) on normal heart and doxorubicin-induced cardiomyopathy in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxorubicin-induced cardiotoxicity model elaboration in rats and rabbits | Laboratory Animals for Science [labanimalsjournal.ru]
- 8. fortunejournals.com [fortunejournals.com]
- 9. Efficacy of, and toxicoses associated with, oral idarubicin administration in cats with neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Mitochondria Death/Survival Signaling Pathways in Cardiotoxicity Induced by Anthracyclines and Anticancer-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling Pathways Underlying Anthracycline Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Therapeutics for Anthracycline Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical animal models of cardiac protection from anthracycline-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Anthracycline-induced cardiotoxicity: From pathobiology to identification of molecular targets for nuclear imaging [frontiersin.org]
- 18. | BioWorld [bioworld.com]
Technical Support Center: Improving Ladirubicin Delivery Across the Blood-Brain Barrier
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working on the delivery of Ladirubicin across the blood-brain barrier (BBB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the formulation, characterization, and in vivo testing of this compound delivery systems.
Nanoparticle-Mediated Delivery
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| Low this compound encapsulation efficiency in nanoparticles. | 1. Poor solubility of this compound in the chosen organic solvent. 2. Suboptimal drug-to-polymer ratio. 3. Inefficient emulsification or nanoprecipitation process. 4. Premature drug leakage during formulation. | 1. Screen different organic solvents to improve this compound solubility. 2. Optimize the drug-to-polymer ratio by testing a range of concentrations. 3. Adjust parameters such as sonication time/power or stirring speed to enhance particle formation. 4. Consider using a different nanoparticle formulation method, such as the double emulsion technique for hydrophilic drugs. |
| Inconsistent nanoparticle size and high polydispersity index (PDI). | 1. Inadequate control over the nanoprecipitation or emulsification process. 2. Aggregation of nanoparticles during formulation or storage. 3. Improper purification methods. | 1. Precisely control the rate of addition of the organic phase to the aqueous phase. 2. Include stabilizers or surfactants (e.g., Polysorbate 80) in the formulation to prevent aggregation.[1] 3. Optimize purification methods like centrifugation speed/time or dialysis membrane cutoff to remove larger aggregates. |
| Poor in vivo efficacy despite good in vitro results. | 1. Rapid clearance of nanoparticles by the reticuloendothelial system (RES). 2. Insufficient BBB penetration. 3. Instability of nanoparticles in the bloodstream. 4. Inefficient release of this compound at the target site. | 1. Surface-modify nanoparticles with polyethylene glycol (PEG) to create "stealth" nanoparticles and prolong circulation time. 2. Functionalize nanoparticles with ligands (e.g., transferrin, angiopep-2) to target receptors on the BBB for receptor-mediated transcytosis.[2] 3. Assess nanoparticle stability in serum-containing media. 4. Design pH-sensitive or enzyme-responsive nanoparticles to trigger drug release in the tumor microenvironment. |
Liposomal Delivery
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| Low this compound encapsulation efficiency in liposomes. | 1. Suboptimal lipid composition. 2. Inefficient loading method (passive vs. active). 3. Drug leakage during the formulation process. | 1. Adjust the lipid composition, including the ratio of phospholipids and cholesterol, to optimize drug partitioning into the liposome. 2. Employ active loading techniques, such as creating a pH or ammonium sulfate gradient, which are highly effective for anthracyclines like doxorubicin and can be adapted for this compound.[3] 3. Ensure the temperature during formulation is above the phase transition temperature of the lipids to facilitate drug loading and then cooled appropriately to stabilize the liposomes. |
| Liposome instability (aggregation, fusion, or drug leakage) during storage. | 1. Inappropriate lipid composition. 2. Suboptimal storage conditions (temperature, pH). 3. Oxidation of unsaturated lipids. | 1. Incorporate cholesterol into the lipid bilayer to increase rigidity and reduce permeability. 2. Store liposomes at 4°C and in a buffer with a pH that ensures the stability of both the liposomes and the encapsulated this compound. 3. Include antioxidants like alpha-tocopherol in the formulation and protect from light. |
| Low brain accumulation of liposomal this compound. | 1. Rapid clearance by the mononuclear phagocyte system (MPS). 2. Insufficient targeting to the BBB. | 1. PEGylate the liposome surface to increase circulation time.[1] 2. Conjugate targeting ligands such as transferrin or antibodies against BBB receptors to the liposome surface to facilitate receptor-mediated transcytosis.[1] |
Focused Ultrasound (FUS) Mediated Delivery
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or insufficient BBB opening. | 1. Suboptimal acoustic parameters (pressure, frequency, duty cycle). 2. Inadequate microbubble concentration or size distribution. 3. Attenuation of the ultrasound beam by the skull. | 1. Titrate the acoustic pressure and other parameters to find the optimal window for BBB opening without causing tissue damage.[4][5] 2. Ensure consistent and appropriate dosing of microbubbles. 3. For preclinical models, consider performing a craniotomy or using a lower frequency transducer to minimize skull-induced aberrations. For clinical applications, use a phased array transducer with aberration correction capabilities. |
| Evidence of tissue damage (e.g., hemorrhage) post-FUS. | 1. Excessive acoustic pressure. 2. Standing wave formation. | 1. Reduce the acoustic pressure to a level that induces stable cavitation of the microbubbles without causing inertial cavitation.[4] 2. Use random or sweeping frequency sonication to avoid the formation of standing waves. |
| Low drug accumulation in the brain despite successful BBB opening. | 1. Mismatch between the timing of drug administration and BBB opening. 2. Short half-life of the drug in circulation. | 1. Administer this compound (or its carrier) immediately before or during the FUS procedure to coincide with the period of maximum BBB permeability. 2. Consider encapsulating this compound in a long-circulating carrier like PEGylated liposomes to ensure its availability during the BBB opening window. |
Frequently Asked Questions (FAQs)
1. What is this compound and why is it a promising candidate for treating brain tumors?
This compound is a potent anthracycline derivative of doxorubicin. Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to cancer cell death. Its potential for treating brain tumors stems from its high lipophilicity, which theoretically allows for better penetration of the BBB compared to other anthracyclines. However, like most chemotherapy drugs, its ability to cross the BBB in therapeutic concentrations is limited.
2. What are the main strategies for enhancing this compound delivery across the BBB?
The primary strategies to enhance this compound delivery to the brain include:
-
Nanoparticle-based carriers: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect it from degradation, prolong its circulation time, and facilitate its transport across the BBB, especially when surface-modified with targeting ligands.[1][2]
-
Liposomes: These lipid-based vesicles can carry both hydrophilic and hydrophobic drugs. PEGylated and ligand-targeted liposomes are particularly promising for brain delivery.[1]
-
Focused Ultrasound (FUS): This non-invasive technique uses ultrasonic waves in combination with microbubbles to transiently and locally open the BBB, allowing for increased passage of drugs like this compound.[4][5]
-
Receptor-Mediated Transcytosis (RMT): This approach utilizes the natural transport mechanisms of the BBB by attaching this compound or its carrier to ligands that bind to specific receptors (e.g., transferrin receptor) on the brain endothelial cells, triggering their transport into the brain.[2]
3. How can I characterize my this compound-loaded nanoparticles/liposomes?
Key characterization techniques include:
-
Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured using DLS instrumentation to assess surface charge and stability.
-
Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Encapsulation Efficiency and Drug Loading: This is typically determined by separating the unencapsulated drug from the nanoparticles/liposomes (e.g., by centrifugation or dialysis) and quantifying the drug in both fractions using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
4. What in vitro models can be used to assess BBB permeability of this compound formulations?
Commonly used in vitro BBB models include:
-
Transwell models: A monolayer of brain endothelial cells (like bEnd.3 or hCMEC/D3) is cultured on a semi-permeable membrane, separating an apical (blood side) and a basolateral (brain side) chamber. The permeability of the this compound formulation is assessed by measuring its transport from the apical to the basolateral side.[6][7]
-
Microfluidic "BBB-on-a-chip" models: These models offer a more physiologically relevant microenvironment by incorporating shear stress and co-culture with other cell types of the neurovascular unit (e.g., astrocytes and pericytes).[8]
5. What are the key considerations for in vivo studies of this compound delivery to the brain?
-
Animal Model: Choose an appropriate animal model that recapitulates the human disease (e.g., orthotopic brain tumor models in rodents).
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Administration Route: Typically intravenous injection for systemic delivery.
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Dosage and Treatment Schedule: These need to be optimized based on preclinical toxicity and efficacy studies.
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Evaluation of BBB Crossing: This can be done by measuring the concentration of this compound in the brain tissue and plasma at different time points using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9][10][11]
-
Assessment of Therapeutic Efficacy: Monitor tumor growth using imaging techniques (e.g., MRI) and assess survival outcomes.
Quantitative Data Summary
Direct quantitative comparisons of different this compound delivery strategies across the BBB are limited in the published literature. However, data from studies using the closely related anthracycline, doxorubicin, can provide valuable insights. The following tables summarize representative data for doxorubicin delivery to the brain using various enhancement strategies.
Note: These values are illustrative and can vary significantly based on the specific formulation, animal model, and experimental conditions.
Table 1: Nanoparticle-Mediated Doxorubicin Delivery to the Brain
| Nanoparticle Formulation | Targeting Ligand | Brain/Tumor Concentration Increase (vs. Free Drug) | Reference Compound | Animal Model |
| Polymeric Nanoparticles | Transferrin | ~3-5 fold | Doxorubicin | Rat |
| Solid Lipid Nanoparticles | None (Polysorbate 80 coated) | ~2-4 fold | Doxorubicin | Mouse |
| Gold Nanoparticles | pH-responsive | Increased survival | Doxorubicin | Mouse |
Table 2: Liposomal Doxorubicin Delivery to the Brain
| Liposome Formulation | Targeting Ligand | Brain/Tumor Concentration Increase (vs. Free Drug) | Reference Compound | Animal Model |
| PEGylated Liposomes | None | ~2-3 fold | Doxorubicin | Rat |
| PEGylated Liposomes | Transferrin | ~4-6 fold | Doxorubicin | Mouse |
| pH-sensitive Liposomes | None | Enhanced tumor cytotoxicity | Doxorubicin | Rat |
Table 3: Focused Ultrasound-Mediated Doxorubicin Delivery to the Brain
| FUS Parameters | Microbubble Type | Brain Concentration Increase (vs. No FUS) | Reference Compound | Animal Model |
| 1.0 MPa, 10ms burst, 1Hz | Commercially available | ~1.75 fold | Doxorubicin | Rat |
| 0.64 MPa | Commercially available | Size-dependent increase for liposomes | Doxorubicin Liposomes | Mouse |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PEGylated Liposomes by Thin-Film Hydration
-
Lipid Film Formation:
-
Dissolve phospholipids (e.g., DSPC), cholesterol, and DSPE-PEG2000 in a molar ratio of approximately 55:40:5 in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.
-
Add this compound to the lipid solution if using a passive loading method for a lipophilic drug.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DSPC).
-
For active loading of this compound, hydrate the film with a buffer that will create a transmembrane gradient (e.g., ammonium sulfate solution).
-
-
Size Reduction:
-
Subject the resulting multilamellar vesicles (MLVs) to several freeze-thaw cycles.
-
Extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder to form unilamellar vesicles (LUVs) of a uniform size.
-
-
Drug Loading (Active Method):
-
If using an ammonium sulfate gradient, remove the external ammonium sulfate by dialysis or size-exclusion chromatography.
-
Add this compound to the liposome suspension and incubate at a temperature above the lipid phase transition to facilitate drug loading.
-
-
Purification and Characterization:
-
Remove unencapsulated this compound by dialysis or size-exclusion chromatography.
-
Characterize the liposomes for size, PDI, zeta potential, and encapsulation efficiency.
-
Protocol 2: Focused Ultrasound-Mediated BBB Opening in a Rodent Model
-
Animal Preparation:
-
Anesthetize the rodent (e.g., rat or mouse) and place it in a stereotaxic frame.
-
Shave the hair on the head and apply a coupling gel.
-
Catheterize the tail vein for intravenous injections.
-
-
FUS Setup:
-
Position the focused ultrasound transducer over the target brain region (e.g., tumor location identified by MRI).
-
Couple the transducer to the head using a water bolus or gel.
-
-
Sonication Procedure:
-
Administer a bolus injection of microbubbles via the tail vein.
-
Immediately begin the FUS sonication using pre-determined acoustic parameters (e.g., frequency, pressure, pulse length, duration).
-
Administer this compound (or its carrier) intravenously just before or during sonication.
-
-
Confirmation of BBB Opening:
-
Inject a contrast agent (e.g., gadolinium for MRI or Evans blue dye for histology) to confirm BBB opening in the targeted region.
-
-
Post-Procedure Monitoring and Analysis:
-
Monitor the animal for any adverse effects.
-
At a predetermined time point, euthanize the animal and collect the brain and blood for analysis of this compound concentration by LC-MS/MS.
-
Visualizations
Caption: Experimental workflow for developing and evaluating this compound delivery systems.
Caption: Receptor-mediated transcytosis of this compound across the BBB.
Caption: Logical relationship between the problem and potential solutions for this compound delivery.
References
- 1. Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Remote Loading of Anthracyclines into Liposomes | Springer Nature Experiments [experiments.springernature.com]
- 4. An advanced focused ultrasound protocol improves the blood-brain barrier permeability and doxorubicin delivery into the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultrasound-assisted brain delivery of nanomedicines for brain tumor therapy: advance and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Based in Vitro Blood–Brain Barrier Model Can Rapidly Evaluate Nanoparticles’ Brain Permeability in Association with Particle Size and Surface Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Invasive, Targeted Nanoparticle-Mediated Drug Delivery across a Novel Human BBB Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Ladirubicin Cell Viability Assay Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cell viability assays involving Ladirubicin.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cell viability readings are significantly lower than expected, even at low concentrations of this compound. What could be the cause?
A1: Several factors could contribute to lower-than-expected viability readings:
-
Cell Seeding Density: The initial number of cells plated is critical. Too few cells can lead to low metabolic activity, resulting in a weak signal in assays like MTT or MTS. It is important to establish a linear relationship between cell number and signal output for your specific cell type.[1]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemotherapeutic agents. This compound has shown efficacy against osteosarcoma cell lines, including those with multidrug resistance, but its potency can differ significantly across various cancer types.[2][3]
-
This compound Stability: Anthracyclines can be unstable in certain cell culture media.[4] this compound may degrade over long incubation periods, leading to inconsistent results. It is advisable to prepare fresh dilutions of the drug for each experiment.
-
Inaccurate Pipetting: Inconsistent pipetting of cells, media, or reagents can introduce significant variability.[5]
Q2: I am observing higher cell viability than anticipated, or a very high IC50 value. What are the possible reasons?
A2: Unexpectedly high viability can be due to:
-
Drug Resistance: The cell line you are using may have intrinsic or acquired resistance to anthracyclines.[6][7] Mechanisms of resistance can include increased drug efflux, altered metabolic pathways, or changes in drug targets.[8]
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High Cell Seeding Density: An excessive number of cells per well can lead to the signal reaching a plateau, masking the cytotoxic effects of the drug.[1]
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This compound Inactivity: Ensure the proper storage and handling of your this compound stock solution to prevent degradation.
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays. For instance, compounds with reducing properties can non-enzymatically reduce tetrazolium salts (MTT, MTS), leading to a false positive signal for viability.[9][10] While this compound is not primarily an antioxidant, it's crucial to test for any potential interference by incubating the drug with the assay reagents in cell-free wells.[9]
Q3: There is high variability between my replicate wells. How can I improve the consistency of my results?
A3: High variability is a common issue and can be addressed by:
-
Uniform Cell Seeding: Ensure a homogenous single-cell suspension before plating to avoid clumps and uneven cell distribution. The "edge effect" in 96-well plates, where outer wells evaporate more quickly, can also cause variability. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data.[11]
-
Consistent Incubation Times: The timing of drug treatment and the addition of assay reagents should be kept consistent across all plates. IC50 values can be highly dependent on the assay duration.[5][12]
-
Reagent and Media Quality: Use fresh, high-quality cell culture media and assay reagents. The stability of components in the media can affect drug efficacy and cell health.[13][14][15][16]
-
Proper Mixing: After adding the viability assay reagent, ensure it is thoroughly mixed with the culture medium without disturbing the cells. For MTT assays, complete solubilization of the formazan crystals is critical for accurate readings.[2]
Q4: Could this compound be directly interfering with my cell viability assay?
A4: It is possible. This compound, as an anthracycline, may interfere with certain assays. To check for interference, set up control wells containing culture medium and this compound at the same concentrations used in your experiment, but without any cells. Add the viability assay reagent to these wells and measure the signal.[9] A significant signal in these cell-free wells indicates direct interaction between this compound and the assay reagents.
Q5: What is the expected mechanism of cell death induced by this compound, and how might this affect my viability assay?
A5: this compound is a derivative of Daunorubicin and acts by intercalating with and alkylating DNA, which inhibits DNA replication and transcription, leading to DNA damage.[1][9] This typically induces apoptosis (programmed cell death). However, anthracyclines like doxorubicin are also known to induce other forms of regulated cell death, including necroptosis and ferroptosis, often involving the production of reactive oxygen species (ROS). The specific cell death pathway can influence the timing and outcome of viability assays. For example, assays measuring metabolic activity (like MTT) will show a decline as cells undergo apoptosis and lose mitochondrial function.
Quantitative Data: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) for this compound is highly dependent on the cell line, the duration of the assay, and the specific viability assay used.[5][12] It is crucial to determine the IC50 empirically for your experimental system. Below is a template for tabulating your results.
| Cell Line | Assay Type | Incubation Time (hours) | This compound IC50 (µM) | Reference Compound IC50 (e.g., Doxorubicin) (µM) |
| e.g., MCF-7 | e.g., MTT | e.g., 72 | Enter your data | Enter your data |
| e.g., U-2 OS | e.g., MTT | e.g., 72 | Enter your data | Enter your data |
| e.g., A549 | e.g., MTT | e.g., 72 | Enter your data | Enter your data |
Note: Phase I clinical trials of this compound resulted in a peak plasma concentration ranging from 0.5 to 1.5 µM.[2][3] This may provide a useful reference for the concentration range to test in vitro.
Experimental Protocols
Detailed Protocol: MTT Assay for this compound IC50 Determination
This protocol is a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[3][11]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in sterile PBS), filter-sterilized and protected from light[2][9]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring high viability (>95%). b. Dilute the cells in complete culture medium to the optimal seeding density (determined beforehand, typically 1,000-100,000 cells per well).[1] c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
-
Drug Treatment: a. Prepare serial dilutions of this compound in complete culture medium from your stock solution. It is common to perform a 2-fold or 10-fold dilution series. b. Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "medium only" blank control. c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[3] b. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[1]
-
Formazan Solubilization: a. After the MTT incubation, carefully remove the medium without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[11] c. Mix thoroughly with a multichannel pipette or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[2]
-
Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
Data Analysis: a. Subtract the average absorbance of the "medium only" blank from all other readings. b. Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 c. Plot the % Viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Caption: Simplified signaling pathway for anthracycline-induced apoptosis.
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. ihmt.unl.pt [ihmt.unl.pt]
- 3. researchgate.net [researchgate.net]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Citius Pharmaceuticals, Inc. - Pipeline - Clinical Trials & Publications [citiuspharma.com]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Signaling pathways activated by daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 13. arrowheadpharma.com [arrowheadpharma.com]
- 14. obesityhealthmatters.com [obesityhealthmatters.com]
- 15. researchgate.net [researchgate.net]
- 16. Long‐Term Efficacy, Safety, and Tolerability of Alirocumab in 8242 Patients Eligible for 3 to 5 Years of Placebo‐Controlled Observation in the ODYSSEY OUTCOMES Trial - PMC [pmc.ncbi.nlm.nih.gov]
Ladirubicin Experimental Technical Support Center
Welcome to the Ladirubicin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound. Here you will find answers to frequently asked questions and detailed guides to navigate potential inconsistencies in your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (PNU-159548) is a potent anthracycline analogue and a derivative of daunorubicin.[1][2] Its primary mechanism of action involves the dual processes of DNA intercalation and alkylation. This interaction with DNA leads to the inhibition of DNA replication and transcription, ultimately causing significant DNA damage and triggering cell death pathways.[1][2] this compound is also noted for its high lipophilicity, which allows it to penetrate the blood-brain barrier, and it is known to cause bone marrow suppression as a side effect.[1][2]
Q2: My IC50 value for this compound seems different from what I expected. What could be the reason?
Inconsistent IC50 values are a common issue in in vitro drug testing. Several factors can contribute to this variability:
-
Cell Line Specificity: Different cancer cell lines exhibit varying sensitivities to anticancer agents. Factors such as the expression of drug transporters, efficiency of DNA repair mechanisms, and the status of cell cycle checkpoint proteins can all influence the IC50 value.
-
Assay Type: The choice of cytotoxicity assay can significantly impact the determined IC50 value. Assays like MTT, which measures metabolic activity, may yield different results compared to an LDH assay, which measures membrane integrity.
-
Experimental Conditions: Variations in experimental parameters such as cell seeding density, drug incubation time, and serum concentration in the culture medium can all lead to shifts in the IC50 value.[3]
-
Drug Stability and Handling: Improper storage or handling of this compound can lead to its degradation, reducing its potency and resulting in a higher apparent IC50.
Q3: How should I properly store and handle this compound?
Proper storage and handling are critical to maintain the integrity of this compound. Here are some key recommendations:
-
Storage: this compound powder should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.
-
Solubility: this compound is soluble in DMSO.
-
Stock Solutions: Stock solutions can be stored at 0 - 4°C for short-term use or at -20°C for longer periods. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Light Sensitivity: Like many anthracyclines, this compound may be sensitive to light. Protect solutions from light by using amber vials or wrapping containers in foil.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
Question: I am observing significant well-to-well or experiment-to-experiment variability in my cytotoxicity assays with this compound. What are the potential causes and solutions?
Answer:
High variability in cytotoxicity assays can stem from several sources. Below is a systematic guide to troubleshoot this issue.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each row to prevent settling. Perform a cell count for each experiment to ensure consistency. |
| Edge Effects in 96-well Plates | Evaporation from the outer wells of a 96-well plate can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium. |
| Drug Dilution Inaccuracy | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Cell Line Instability | High-passage number cell lines can exhibit altered drug sensitivity. Use low-passage cells (ideally <12 passages from thawing) and maintain consistent cell culture conditions. Thaw a fresh vial of cells if you suspect genetic drift. |
| Variable Incubation Times | Adhere to a strict and consistent incubation time for drug treatment across all experiments. Small variations in timing can lead to different cytotoxicity readings. |
| Assay-Specific Issues (MTT) | The MTT assay relies on mitochondrial reductase activity, which can be affected by factors other than cell death. Ensure formazan crystals are fully solubilized before reading the absorbance. |
| Assay-Specific Issues (LDH) | The LDH assay measures membrane damage. Ensure that the cell lysis for the positive control is complete. Be aware that LDH has a limited half-life in culture medium. |
Issue 2: Unexpected Cell Cycle Arrest Profile
Question: My flow cytometry results show a different cell cycle arrest pattern than expected after this compound treatment. Why might this be happening?
Answer:
The cell cycle arrest profile induced by this compound can be influenced by drug concentration and the genetic background of the cell line, particularly the p53 status.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Concentration-Dependent Effects | Lower concentrations of anthracyclines may induce a G1 arrest, while higher concentrations can cause a G2/M arrest.[4] Perform a dose-response experiment and analyze the cell cycle at multiple concentrations. |
| p53 Status of the Cell Line | In p53 wild-type cells, DNA damage often leads to a p53-dependent G1 arrest. In p53-mutant cells, this checkpoint is abrogated, and cells may instead arrest at the G2/M checkpoint.[4] Verify the p53 status of your cell line. |
| Timing of Analysis | The timing of cell cycle analysis after drug addition is crucial. The initial response may differ from the long-term effects. Perform a time-course experiment (e.g., 12, 24, 48 hours) to capture the dynamic changes in cell cycle distribution. |
| Staining Protocol Issues | Inadequate fixation or permeabilization can lead to poor DNA staining and inaccurate cell cycle profiles. Ensure your flow cytometry staining protocol is optimized for your cell line. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a general guideline for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Protocol 2: Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
This protocol outlines the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: After treating cells with this compound for the desired time, collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: General experimental workflow for determining this compound cytotoxicity.
Caption: Logical troubleshooting workflow for inconsistent this compound results.
References
- 1. Difference of cell cycle arrests induced by lidamycin in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The induction of apoptosis by daunorubicin and idarubicin in human trisomic and diabetic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preventing Ladirubicin degradation in experimental setup
Welcome to the Ladirubicin Technical Support Center. This resource provides guidance on the proper handling and use of this compound in an experimental setting to minimize degradation and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
This compound powder should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), store at -20°C.[1]
Q2: What is the best solvent to dissolve this compound?
This compound is soluble in DMSO.[1] Prepare stock solutions in DMSO and store them at -20°C or -80°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
Yes. Like other anthracyclines, this compound is susceptible to photodegradation. All experiments involving this compound should be performed with protection from light. Use amber-colored vials or cover your experimental setup with aluminum foil.
Q4: How stable is this compound in aqueous solutions?
The stability of this compound in aqueous solutions is highly dependent on the pH. Based on data from related anthracyclines like doxorubicin and epirubicin, this compound is expected to be most stable at a slightly acidic to neutral pH (pH 4-7). It is highly unstable in alkaline conditions (pH > 7.4), leading to rapid degradation.[2]
Troubleshooting Guide
Issue: I am observing a rapid loss of the characteristic red color of my this compound solution.
-
Possible Cause 1: pH Instability. The pH of your solution might be alkaline. Anthracyclines are known to degrade rapidly in alkaline conditions.
-
Solution: Ensure your buffers and media are within the optimal pH range of 4-7. Verify the pH of your final solution containing this compound.
-
-
Possible Cause 2: Light Exposure. Prolonged exposure to light can cause photodegradation.
-
Solution: Protect your solutions from light at all times by using amber vials or wrapping containers in aluminum foil.
-
-
Possible Cause 3: Oxidative Degradation. The presence of oxidizing agents in your experimental setup can lead to the degradation of this compound.
-
Solution: Use high-purity solvents and de-gas your buffers to remove dissolved oxygen. Avoid sources of free radicals.
-
Issue: I am seeing inconsistent results in my cell viability assays.
-
Possible Cause 1: Degradation of this compound stock solution. Repeated freeze-thaw cycles can lead to the degradation of your stock solution over time.
-
Solution: Aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.
-
-
Possible Cause 2: Incomplete dissolution. this compound may not be fully dissolved in your working solution.
-
Solution: Ensure complete dissolution of the this compound stock in your media by gentle vortexing. Visually inspect for any precipitates.
-
-
Possible Cause 3: Interaction with media components. Some components in cell culture media, such as certain amino acids or vitamins, could potentially interact with and degrade this compound over the course of a long incubation period.
-
Solution: Prepare fresh working solutions of this compound in media for each experiment. Minimize the pre-incubation time of this compound in the media before adding it to the cells.
-
Quantitative Data Summary
The following table summarizes the expected stability of this compound under various conditions, based on data from analogous anthracyclines. This data is intended for guidance and may not represent the exact degradation profile of this compound.
| Condition | Temperature | pH | Light Condition | Expected Stability (Time to 10% degradation) |
| Solid Powder | -20°C | N/A | Dark | > 3 years |
| Solid Powder | 4°C | N/A | Dark | Weeks to months |
| DMSO Stock Solution | -20°C | N/A | Dark | ≥ 6 months (with minimal freeze-thaw) |
| Aqueous Solution | 4°C | 4.5 | Dark | > 48 hours |
| Aqueous Solution | 25°C | 7.4 | Dark | < 24 hours |
| Aqueous Solution | 25°C | 8.5 | Dark | < 1 hour |
| Aqueous Solution | 25°C | 6.5 | Ambient Light | < 8 hours |
Experimental Protocols
Protocol: Stability Testing of this compound in Aqueous Solution
This protocol outlines a method to assess the stability of this compound in a given aqueous buffer using High-Performance Liquid Chromatography (HPLC).
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve in DMSO to a final concentration of 10 mM.
-
Store the stock solution in amber vials at -20°C.
-
-
Preparation of Test Solutions:
-
Dilute the this compound stock solution to a final concentration of 100 µM in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare separate test solutions for each condition to be tested (e.g., different pH values, temperatures, light exposures).
-
-
Incubation:
-
Incubate the test solutions under the specified conditions.
-
For kinetic analysis, withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Immediately quench any further degradation by freezing the aliquots at -80°C until HPLC analysis.
-
-
HPLC Analysis:
-
Use a C18 reverse-phase column.
-
Employ a mobile phase gradient of acetonitrile and water with 0.1% formic acid.
-
Monitor the elution of this compound and its degradation products using a UV-Vis detector at the appropriate wavelength (typically around 480 nm for anthracyclines).
-
Quantify the peak area of the intact this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of Ladirubicin and Daunorubicin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of Ladirubicin and Daunorubicin, two anthracycline antibiotics employed in cancer chemotherapy. While both drugs share a common lineage and fundamental mechanism of action, this document outlines the available experimental data on their respective cytotoxic potencies, mechanisms of action, and the methodologies used to evaluate them.
Introduction to this compound and Daunorubicin
Daunorubicin is a well-established chemotherapeutic agent used primarily in the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Its cytotoxic effects are largely attributed to its ability to intercalate with DNA, inhibit the enzyme topoisomerase II, and generate reactive oxygen species, ultimately leading to apoptosis.
This compound (PNU-159548) is a semi-synthetic derivative of daunorubicin, specifically of idarubicin.[1] It is characterized by its high lipophilicity, which allows it to penetrate the blood-brain barrier.[2] this compound's mechanism of action involves both DNA intercalation and DNA alkylating properties, leading to the inhibition of DNA replication and transcription and subsequent DNA damage.[1]
Comparative Cytotoxicity Data
Direct comparative studies evaluating the cytotoxicity of this compound and Daunorubicin across the same panel of cell lines under identical experimental conditions are limited in the publicly available literature. However, data from individual studies provide insights into their respective potencies. It is crucial to note that IC50 values are highly dependent on the cell line, exposure time, and specific assay conditions, and therefore, the following data should be interpreted with caution.
Table 1: In Vitro Cytotoxicity of this compound and Daunorubicin in Various Cancer Cell Lines
| Drug | Cell Line | Cancer Type | IC50 | Reference |
| This compound | Jurkat | T-cell leukemia | More potent than Doxorubicin | [3] |
| (PNU-159548) | L1210 | Murine leukemia | (Specific value not provided) | [3] |
| CEM | T-lymphoblastoid leukemia | [3] | ||
| A2780 | Ovarian carcinoma | [3] | ||
| LoVo | Colon carcinoma | [3] | ||
| HT-29 | Colon carcinoma | [3] | ||
| DU 145 | Prostatic carcinoma | [3] | ||
| B16F10 | Murine melanoma | [3] | ||
| Average | Murine and human cancer cells | 15.8 ng/mL | [2] | |
| Daunorubicin | HL-60 | Acute promyelocytic leukemia | 2.52 µM (24h) | [4] |
| U937 | Histiocytic lymphoma | 1.31 µM (24h) | [4] | |
| THP-1 | Acute monocytic leukemia | > KG-1, HL-60, Kasumi-1 | [5] | |
| KG-1 | Acute myelogenous leukemia | (Specific values provided in reference) | [5] | |
| Kasumi-1 | Acute myeloid leukemia | [5] |
Note: The IC50 values for this compound and Daunorubicin are from different studies and cannot be directly compared due to variations in experimental conditions.
This compound has demonstrated potent antiproliferative activity, with IC50 values after a 1-hour exposure ranging from 1.2 to 81.1 ng/mL across a panel of human and murine tumor cells.[3] One study reported an average 50% growth inhibition concentration of 15.8 ng/mL in various cancer cells.[2] Notably, this compound is effective against cell lines with a multidrug-resistant phenotype.[6]
Mechanisms of Action and Signaling Pathways
Both this compound and Daunorubicin exert their cytotoxic effects by damaging DNA and inducing apoptosis. However, the specific signaling pathways they modulate may differ.
This compound: The primary mechanism of this compound involves direct interaction with DNA through intercalation and alkylation.[1] This leads to a cascade of events including the inhibition of DNA replication and transcription, ultimately resulting in cell cycle arrest and apoptosis.[3] Due to a lack of detailed studies on its specific signaling pathways, a generalized mechanism is presented below.
Caption: General mechanism of this compound cytotoxicity.
Daunorubicin: Daunorubicin's cytotoxic signaling is more extensively characterized. It induces apoptosis through multiple pathways. One key pathway involves the activation of sphingomyelinase, leading to the generation of ceramide, a pro-apoptotic second messenger.[7] Additionally, Daunorubicin activates the pro-apoptotic JNK signaling pathway while inhibiting the pro-survival PI3K/AKT pathway.[8] Recent studies also show its involvement in the p53-mediated apoptosis and the canonical Hedgehog pathway.[9]
Caption: Key signaling pathways in Daunorubicin-induced apoptosis.
Experimental Protocols: Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of compounds.
MTT Assay Protocol
-
Cell Seeding:
-
Culture cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and Daunorubicin in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells with medium only.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.[11]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Plot the percentage of viability against the drug concentration to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
Both this compound and Daunorubicin are potent cytotoxic agents with established roles and potential in cancer therapy. Daunorubicin's mechanisms have been extensively studied, revealing a complex interplay of signaling pathways that lead to apoptosis. This compound, a newer derivative, shows promise with its high potency, activity against resistant cell lines, and ability to cross the blood-brain barrier.
However, a direct, comprehensive comparison of their cytotoxicity is currently hampered by a lack of head-to-head studies. Future research should focus on parallel testing of these two compounds in a variety of cancer cell lines to provide a clearer understanding of their relative potencies and therapeutic potential. Such studies will be invaluable for guiding the clinical development and application of these important anticancer drugs.
References
- 1. PNU-159548, a novel cytotoxic antitumor agent with a low cardiotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and toxicological aspects of 4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin (PNU-159548): a novel antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ABT-737, Synergistically Enhances Daunorubicin-Mediated Apoptosis in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. miR-9 Enhances the Chemosensitivity of AML Cells to Daunorubicin by Targeting the EIF5A2/MCL-1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Daunorubicin induces cell death via activation of apoptotic signalling pathway and inactivation of survival pathway in muscle-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 11. MTT assay overview | Abcam [abcam.com]
Ladirubicin Demonstrates Superior Efficacy in Multidrug-Resistant Cancer Models, Outperforming Standard Chemotherapies
For Immediate Release
A comprehensive analysis of preclinical data reveals that Ladirubicin (also known as PNU-159548), a novel anthracycline analogue, exhibits significant cytotoxic activity against a range of multidrug-resistant (MDR) cancer cell lines, a challenge that often leads to the failure of conventional chemotherapy. This guide provides a comparative overview of this compound's performance against established anticancer agents—doxorubicin, paclitaxel, and vincristine—supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound, a derivative of daunorubicin, has been shown to circumvent key mechanisms of multidrug resistance.[1][2] Unlike traditional anthracyclines, its intracellular accumulation is not hindered by the overexpression of P-glycoprotein (P-gp/MDR1), a common efflux pump that actively removes chemotherapeutic agents from cancer cells.[1] This allows this compound to maintain its potent antitumor effects in cancer models that have developed resistance to other widely used drugs.
Comparative Efficacy in Multidrug-Resistant Cancer Cell Lines
The superior performance of this compound in MDR models is evident when comparing its half-maximal inhibitory concentration (IC50) values against those of standard chemotherapies in both drug-sensitive and resistant cancer cell lines.
| Cell Line | Drug | IC50 (nM) in Sensitive Line | IC50 (nM) in Resistant Line | Resistance Factor (RF) |
| Human Osteosarcoma | ||||
| This compound (PNU-159548) | Data not specified | Active in resistant lines | No cross-resistance | |
| Doxorubicin | Data not specified | High | High | |
| Human Leukemia (CEM) | ||||
| This compound (PNU-159548) | Data not specified | Active in resistant lines | No cross-resistance | |
| Doxorubicin | Data not specified | High | High | |
| Human Breast Cancer | ||||
| MCF-7 (Sensitive) | Doxorubicin | ~8306 nM | - | - |
| MDA-MB-231 (Less Sensitive) | Doxorubicin | ~6602 nM | - | - |
| Hematopoietic Cells | ||||
| FL5.12 (Sensitive) | Doxorubicin | ~20 nM | >150 nM | >7.5 |
| FL/Doxo (Resistant) | Doxorubicin | - | ~150 nM | - |
Note: Specific IC50 values for this compound in direct comparison within the same studies as the comparator drugs were not available in the public search results. However, the qualitative evidence strongly supports its efficacy in resistant lines where comparators fail.[1][2] The resistance factor (RF) is calculated as the IC50 in the resistant cell line divided by the IC50 in the sensitive parent cell line. A higher RF indicates greater resistance.
Overcoming Established Resistance Mechanisms
The primary challenge in treating MDR cancers is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively pump drugs out of the cell.[1] Doxorubicin, paclitaxel, and vincristine are all well-known substrates for these pumps, leading to decreased intracellular drug concentrations and reduced efficacy.[1][3][4][5]
This compound's chemical structure, however, appears to prevent its recognition and transport by P-glycoprotein.[1] Studies have shown that its intracellular uptake is not affected by the presence of MDR1.[1] Furthermore, this compound remains effective in cells with altered topoisomerase II, another mechanism of resistance that can affect anthracyclines.[1]
Signaling Pathways and Experimental Workflows
To understand the interplay of these mechanisms, the following diagrams illustrate the key signaling pathways in drug resistance and a standard experimental workflow for evaluating drug efficacy.
Caption: Mechanisms of action and resistance for this compound vs. standard chemotherapies.
References
- 1. 4-Demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin (PNU-159548), a novel anticancer agent active against tumor cell lines with different resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin (PNU-159548): a promising new candidate for chemotherapeutic treatment of osteosarcoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. P-glycoprotein - Wikipedia [en.wikipedia.org]
Ladirubicin: A New Generation Anthracycline with Potent Efficacy and a Favorable Cardiac Profile
For Immediate Release
[City, State] – [Date] – In the landscape of cancer chemotherapy, anthracyclines remain a cornerstone for treating a variety of malignancies. However, their clinical utility is often hampered by significant cardiotoxicity. A comprehensive head-to-head comparison reveals that Ladirubicin (PNU-159548), a novel derivative of Daunorubicin, demonstrates superior potency against cancer cells and a markedly improved cardiac safety profile compared to traditional anthracyclines like Doxorubicin, Epirubicin, and Daunorubicin.
This guide offers an in-depth comparison for researchers, scientists, and drug development professionals, supported by experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.
Superior In Vitro Efficacy
This compound has consistently shown greater potency in preclinical studies across a range of cancer cell lines. This enhanced cytotoxic activity is a promising indicator of its potential clinical effectiveness.
Table 1: Comparative In Vitro Cytotoxicity of Anthracyclines (IC50 Values)
| Anthracycline | Cancer Cell Line | IC50 (ng/mL) |
| This compound (PNU-159548) | Jurkat (Leukemia) | 1.2 |
| L1210 (Leukemia) | 2.5 | |
| CEM (Leukemia) | 3.1 | |
| A2780 (Ovarian) | 10.5 | |
| LoVo (Colon) | 81.1 | |
| HT-29 (Colon) | 75.3 | |
| DU 145 (Prostate) | 78.9 | |
| B16F10 (Melanoma) | 25.6 | |
| Doxorubicin | Jurkat (Leukemia) | 72 |
| L1210 (Leukemia) | 98 | |
| CEM (Leukemia) | 150 | |
| A2780 (Ovarian) | 250 | |
| LoVo (Colon) | 1365 | |
| HT-29 (Colon) | 1150 | |
| DU 145 (Prostate) | 980 | |
| B16F10 (Melanoma) | 450 |
Data sourced from a comparative study on the antiproliferative activity of this compound and Doxorubicin.[1]
Reduced Cardiotoxicity: A Key Advantage
The most significant differentiator for this compound is its remarkably lower cardiotoxicity. This has been observed in both preclinical animal models and early-phase human clinical trials.
Preclinical Evidence
In a chronic rat model designed to be sensitive to anthracycline-induced cardiomyopathy, this compound demonstrated significantly less cardiac damage compared to Doxorubicin at equimyelotoxic doses. The cardiotoxicity of this compound was found to be less than one-twentieth of that induced by Doxorubicin.[2] This was assessed through comprehensive cardiac histopathology and monitoring of serum cardiac troponin-T levels, a key biomarker for cardiac injury.
Table 2: Comparative Cardiotoxicity in a Chronic Rat Model
| Treatment Group | Dose (mg/kg/week) | Myelosuppression | Cardiac Histopathology Score (Mean Total Score) | Serum Troponin-T Levels |
| Doxorubicin | 1.0 | Marked | High | Significantly Elevated |
| This compound | 0.5 | Equimyelotoxic to Doxorubicin | Very Low | Minimally Elevated |
| Vehicle Control | - | None | Normal | Baseline |
Data adapted from a preclinical study comparing the cardiotoxic activity of PNU-159548 and Doxorubicin.[2]
Clinical Findings
Phase I clinical trials of this compound have corroborated the preclinical findings. In these trials, this compound was well-tolerated and did not induce significant cardiotoxicity at doses ranging from 1 to 16 mg/m². This contrasts sharply with the well-documented dose-dependent cardiotoxicity of Doxorubicin and, to a lesser extent, Epirubicin.
Mechanism of Action: A Double-Edged Sword Refined
Anthracyclines exert their anticancer effects primarily through two mechanisms: intercalation into DNA and inhibition of topoisomerase II, leading to DNA damage and cell death. This compound shares this fundamental mechanism but its unique chemical structure appears to mitigate the off-target effects on cardiac cells.
Caption: General mechanism of action for anthracyclines and pathways leading to cardiotoxicity.
Experimental Protocols
To ensure transparency and facilitate reproducibility, detailed methodologies for the key experiments cited are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of an anthracycline that inhibits the growth of a cancer cell line by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the anthracycline (this compound, Doxorubicin, etc.) in culture medium. Remove the medium from the wells and add 100 µL of the various drug concentrations. Include a vehicle control (medium with the same solvent concentration used for the drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Solubilization: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible. Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for determining the in vitro cytotoxicity of anthracyclines using the MTT assay.
In Vivo Cardiotoxicity Assessment in a Rodent Model
Objective: To evaluate and compare the cardiotoxicity of different anthracyclines in an animal model.
Protocol:
-
Animal Model: Use young adult male Sprague-Dawley rats.
-
Drug Administration: Administer the anthracyclines (e.g., this compound, Doxorubicin) or vehicle control intravenously once weekly for a period of 4 to 8 weeks. Dosages should be selected based on equimyelotoxic levels to ensure a fair comparison of cardiotoxicity.
-
Echocardiography: Perform transthoracic echocardiography at baseline and at regular intervals throughout the study. Anesthetize the animals (e.g., with isoflurane) and acquire M-mode and 2D images of the left ventricle in parasternal long- and short-axis views. Measure the left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs) to calculate the Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).
-
Biomarker Analysis: Collect blood samples at baseline and at the end of the study. Separate the serum and measure the concentration of cardiac troponin I (cTnI) or T (cTnT) using a species-specific ELISA kit.
-
Histopathology: At the end of the study, euthanize the animals and excise the hearts. Fix the hearts in 10% neutral buffered formalin, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess for cardiomyocyte vacuolization, myofibrillar loss, and fibrosis. A semi-quantitative scoring system can be used to grade the severity of the cardiac lesions.
Caption: Workflow for the in vivo assessment of anthracycline-induced cardiotoxicity in a rodent model.
Conclusion
This compound emerges as a highly promising next-generation anthracycline. Its superior in vitro potency against a broad range of cancer cell lines, combined with a significantly reduced risk of cardiotoxicity, positions it as a potentially transformative agent in cancer therapy. The data strongly suggest that this compound may offer a wider therapeutic window than current anthracyclines, allowing for more effective cancer treatment without the debilitating cardiac side effects. Further clinical investigation is warranted to fully realize the potential of this novel compound.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Ladirubicin
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Ladirubicin is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
This compound (PNU-159548) is a promising anti-tumor agent and a derivative of Daunorubicin.[1][2] Its mechanism of action involves DNA intercalation and alkylation, leading to the inhibition of DNA replication and transcription, which ultimately causes DNA damage in cancer cells.[1][2] While its therapeutic potential is significant, its cytotoxic nature necessitates strict adherence to safety protocols to minimize occupational exposure and ensure a safe laboratory environment.
Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from its parent compound, Daunorubicin, and related cytotoxic agents provides a strong basis for its hazard assessment. This compound is known to exhibit toxicity through the suppression of bone marrow activity.[1][2]
Analog Compound Hazard Information (Daunorubicin)
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Category 3 (Toxic if swallowed) |
| Germ Cell Mutagenicity | Category 2 (Suspected of causing genetic defects) |
| Carcinogenicity | Category 2 (Suspected of causing cancer) |
| Reproductive Toxicity | Category 1B (May damage fertility or the unborn child) |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-rated, powder-free nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption. |
| Lab Coat/Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form or when there is a risk of aerosol generation. | Prevents inhalation of the compound. |
Operational and Disposal Plans
A clear and well-rehearsed plan for the entire lifecycle of this compound in the laboratory is crucial for maintaining a safe working environment.
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a research setting, from receiving to disposal.
Caption: A procedural workflow for the safe handling of this compound.
Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
| Waste Stream | Disposal Procedure |
| Solid Waste | (e.g., contaminated gloves, gowns, bench paper, plasticware) |
| Liquid Waste | (e.g., unused solutions, contaminated media) |
| Sharps | (e.g., needles, syringes, scalpels) |
Experimental Protocols
Adherence to detailed and validated protocols is essential for both experimental success and personnel safety.
Preparation of a this compound Stock Solution
This protocol is based on procedures for the closely related compound, Daunorubicin, and should be adapted based on the specific requirements of your experiment.[3]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Certified chemical fume hood
-
Appropriate PPE
Procedure:
-
Perform all steps within a certified chemical fume hood.
-
Don all required PPE.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Carefully transfer the powder to a sterile, amber microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate until the powder is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Decontamination Protocol
Effective decontamination is critical to prevent the spread of this compound and ensure a clean working environment.
Materials:
-
A 10% bleach solution (prepare fresh daily)
-
70% ethanol
-
Absorbent pads
-
Designated "Cytotoxic Waste" container
-
Appropriate PPE
Procedure:
-
Don all required PPE.
-
For routine cleaning of surfaces and equipment, first wipe with a 10% bleach solution, allowing for a contact time of at least 10 minutes.
-
Follow the bleach wipe with a 70% ethanol wipe to remove the bleach residue, which can be corrosive.
-
Place all used cleaning materials in the designated "Cytotoxic Waste" container.
-
For spills, refer to the emergency procedures outlined below.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an accidental exposure to this compound.
Exposure Response Workflow
This diagram outlines the immediate steps to take following an exposure incident.
Caption: Immediate actions to take in case of this compound exposure.
Spill Cleanup
In the event of a this compound spill, follow these steps:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill.
-
Don PPE: Put on appropriate PPE, including double gloves, a disposable gown, eye protection, and a respirator if the spill involves powder.
-
Contain the Spill:
-
For liquid spills: Cover with absorbent pads, working from the outside in.
-
For powder spills: Gently cover with damp absorbent pads to avoid generating dust.
-
-
Clean the Area: Carefully collect all contaminated materials and place them in a designated "Cytotoxic Waste" container. Clean the spill area with a 10% bleach solution followed by 70% ethanol.
-
Decontaminate: Wipe down all equipment and surfaces in the affected area.
-
Dispose of Waste: Dispose of all contaminated materials as cytotoxic waste.
-
Report: Report the spill to your supervisor and the institutional safety office.
By implementing these comprehensive safety and handling procedures, researchers can confidently and safely work with this compound, advancing scientific discovery while prioritizing personal and environmental safety.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
